molecular formula C11H13N3O B8795385 7-(Piperazin-1-yl)furo[2,3-c]pyridine

7-(Piperazin-1-yl)furo[2,3-c]pyridine

Cat. No.: B8795385
M. Wt: 203.24 g/mol
InChI Key: DEWCAFZBKRBLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Piperazin-1-yl)furo[2,3-c]pyridine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Piperazin-1-yl)furo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Piperazin-1-yl)furo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

7-piperazin-1-ylfuro[2,3-c]pyridine

InChI

InChI=1S/C11H13N3O/c1-3-13-11(10-9(1)2-8-15-10)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2

InChI Key

DEWCAFZBKRBLSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2OC=C3

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Mechanism of 7-(Piperazin-1-yl)furo[2,3-c]pyridine: A Technical Guide to a Novel Neuromodulator

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The furo[2,3-c]pyridine scaffold, a heterocyclic motif of growing interest in medicinal chemistry, presents a versatile foundation for the development of novel therapeutics. When coupled with a piperazine moiety at the 7-position, as in 7-(Piperazin-1-yl)furo[2,3-c]pyridine, the resulting molecule holds significant potential for interacting with key targets in the central nervous system (CNS). While direct experimental data on this specific molecule is nascent, a comprehensive analysis of structurally related compounds, particularly the clinical candidate Ulotaront (SEP-363856), provides a robust framework for elucidating its probable mechanism of action. This guide synthesizes current knowledge to propose a primary mechanism centered on Trace Amine-Associated Receptor 1 (TAAR1) and Serotonin 1A (5-HT1A) receptor agonism, offering a new perspective in neuropsychiatric drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this promising chemical entity.

Hypothesized Primary Mechanism of Action: A Dual Agonist Approach

The core hypothesis is that 7-(Piperazin-1-yl)furo[2,3-c]pyridine functions as a dual agonist, primarily targeting TAAR1 and the 5-HT1A receptor. This assertion is strongly supported by the well-characterized pharmacology of Ulotaront, a compound with a similar structural backbone that has shown promise in clinical trials for schizophrenia.[1][2] This novel, non-D2 receptor-binding mechanism represents a potential paradigm shift in the treatment of psychotic disorders, which have been dominated for decades by dopamine D2 receptor antagonists.[3][4]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[[“]][6] Its expression in key brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus, positions it as a critical regulator of monoaminergic systems.[6][7]

Agonism at TAAR1 is thought to produce its antipsychotic-like effects by dampening excessive dopamine signaling, a hallmark of psychosis.[[“]] Unlike traditional antipsychotics that block D2 receptors, TAAR1 agonists are believed to reduce the firing rate of dopaminergic neurons, particularly in hyperdopaminergic states.[8] This modulation of presynaptic dopamine activity suggests the potential for treating positive symptoms of schizophrenia with a lower risk of extrapyramidal side effects and hyperprolactinemia that are commonly associated with D2 antagonism.[4][9]

The downstream signaling of TAAR1 is primarily mediated through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7] This cascade can influence the activity of various ion channels and protein kinases, ultimately leading to a reduction in neuronal excitability.

TAAR1_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron Compound 7-(Piperazin-1-yl)furo[2,3-c]pyridine TAAR1 TAAR1 Compound->TAAR1 Agonism Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP ↑ cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Ion_Channels Ion Channel Modulation PKA->Ion_Channels DA_Release ↓ Dopamine Release Ion_Channels->DA_Release

TAAR1 Agonism Signaling Cascade.
Serotonin 5-HT1A Receptor Agonism

The 5-HT1A receptor is another GPCR that plays a crucial role in mood regulation, anxiety, and cognition. It is widely distributed throughout the brain, with high densities in the hippocampus, amygdala, and raphe nuclei. Agonism at 5-HT1A receptors is an established mechanism for anxiolytic and antidepressant effects. In the context of psychosis, 5-HT1A agonism is thought to contribute to the therapeutic profile by enhancing dopamine release in the prefrontal cortex, which may help to alleviate the negative and cognitive symptoms of schizophrenia.[1]

Ulotaront exhibits partial agonism at the 5-HT1A receptor.[8] This dual-action at both TAAR1 and 5-HT1A receptors may provide a broader spectrum of efficacy against the positive, negative, and cognitive symptoms of schizophrenia, a significant advantage over existing treatments.[6]

Potential Alternative Mechanisms

While the dual TAAR1/5-HT1A agonist hypothesis is the most compelling, the furo[2,3-c]pyridine and piperazine scaffolds are known to interact with a variety of other biological targets.[10][11] Therefore, it is prudent to consider alternative or additional mechanisms of action.

  • Other Serotonin Receptors: Derivatives of furo[3,2-c]pyridine have shown affinity for 5-HT2 receptors.[10] While the primary hypothesis for 7-(Piperazin-1-yl)furo[2,3-c]pyridine is a lack of significant D2 and 5-HT2A antagonism, a complete receptor profiling is necessary to rule out any clinically relevant interactions.

  • Kinase Inhibition: The furo[2,3-c]pyridine core has been identified in potent and selective B-Raf inhibitors.[12] Broader kinase screening would be necessary to determine if 7-(Piperazin-1-yl)furo[2,3-c]pyridine possesses any kinase inhibitory activity that could contribute to its overall pharmacological profile.

  • Dopamine Receptor Modulation: Although the primary mechanism is hypothesized to be independent of direct D2 receptor antagonism, some furo- and thieno-pyridine derivatives have shown weak interactions with dopamine receptors.[10] It is possible that 7-(Piperazin-1-yl)furo[2,3-c]pyridine could act as a modulator of dopamine receptor function without being a classical antagonist.

Experimental Validation of the Mechanism of Action

A systematic and rigorous experimental approach is required to definitively elucidate the mechanism of action of 7-(Piperazin-1-yl)furo[2,3-c]pyridine. The following protocols outline key in vitro and in vivo assays to test the primary hypothesis.

In Vitro Assays

1. Receptor Binding Affinity Profiling

  • Objective: To determine the binding affinity of 7-(Piperazin-1-yl)furo[2,3-c]pyridine for TAAR1, 5-HT1A, and a broad panel of other CNS receptors, ion channels, and transporters.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., HEK293 cells for TAAR1 and 5-HT1A).

    • Incubate the cell membranes with a specific radioligand for each receptor (e.g., [³H]-raclopride for D2, [³H]-ketanserin for 5-HT2A) in the presence of increasing concentrations of 7-(Piperazin-1-yl)furo[2,3-c]pyridine.

    • After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.

2. Functional Activity Assays

  • Objective: To determine if 7-(Piperazin-1-yl)furo[2,3-c]pyridine acts as an agonist, antagonist, or inverse agonist at TAAR1 and 5-HT1A receptors and to quantify its potency and efficacy.

  • Methodology (cAMP Assay for TAAR1):

    • Culture cells expressing human TAAR1 (e.g., CHO-K1 cells) in a suitable medium.

    • Treat the cells with various concentrations of 7-(Piperazin-1-yl)furo[2,3-c]pyridine.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

    • Generate concentration-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximal efficacy) values.

Experimental_Workflow Start 7-(Piperazin-1-yl)furo[2,3-c]pyridine In_Vitro In Vitro Characterization Start->In_Vitro Binding Receptor Binding Assays (Determine Ki) In_Vitro->Binding Functional Functional Assays (Determine EC50, Emax) In_Vitro->Functional In_Vivo In Vivo Validation Binding->In_Vivo Functional->In_Vivo Behavioral Behavioral Models (e.g., PCP-induced hyperactivity) In_Vivo->Behavioral PKPD Pharmacokinetics/ Pharmacodynamics In_Vivo->PKPD Conclusion Elucidation of Mechanism of Action Behavioral->Conclusion PKPD->Conclusion

Experimental Workflow for MoA Elucidation.
In Vivo Assays

1. Phencyclidine (PCP)-Induced Hyperactivity Model

  • Objective: To assess the antipsychotic-like potential of 7-(Piperazin-1-yl)furo[2,3-c]pyridine in a rodent model of schizophrenia-like symptoms.

  • Methodology:

    • Acclimate rodents (e.g., mice or rats) to the testing environment (e.g., open-field arenas).

    • Administer 7-(Piperazin-1-yl)furo[2,3-c]pyridine at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • After a predetermined pretreatment time, administer PCP to induce hyperlocomotion.

    • Record and analyze the locomotor activity of the animals using an automated tracking system.

    • A significant reduction in PCP-induced hyperactivity by 7-(Piperazin-1-yl)furo[2,3-c]pyridine would be indicative of antipsychotic-like efficacy.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological profile of Ulotaront, which serves as a key reference for the anticipated properties of 7-(Piperazin-1-yl)furo[2,3-c]pyridine.

TargetAssay TypeUlotaront (SEP-363856)Reference
Human TAAR1 Functional (cAMP)EC50 = 140 nM, Emax = 101.3% (Full Agonist)[8]
Human 5-HT1A FunctionalEC50 = 2,300 nM, Emax = 74.7% (Partial Agonist)[8]
Human 5-HT1D FunctionalEC50 = 262 nM, Emax = 57.1%[8]
Dopamine D2 BindingLow Affinity (Antagonism not primary MoA)[2]
Serotonin 5-HT2A BindingLow Affinity (Antagonism not primary MoA)[2]

Conclusion

The exploration of 7-(Piperazin-1-yl)furo[2,3-c]pyridine offers an exciting avenue for the development of novel therapeutics for neuropsychiatric disorders. Based on robust evidence from the structurally and pharmacologically related compound Ulotaront, the primary mechanism of action is hypothesized to be a dual agonism at TAAR1 and 5-HT1A receptors. This novel approach holds the promise of a differentiated clinical profile with the potential for broad efficacy across multiple symptom domains of schizophrenia and a favorable side-effect profile compared to existing antipsychotics. The experimental framework provided in this guide offers a clear path for the rigorous validation of this hypothesis and the comprehensive characterization of this promising new chemical entity. Further investigation is warranted to unlock the full therapeutic potential of the 7-(piperazin-1-yl)furo[2,3-c]pyridine scaffold.

References

  • Ulotaront - Wikipedia. [Link]

  • Koblan, K. S., et al. (2021). Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia. Therapeutic Advances in Psychopharmacology, 11, 20451253211029489. [Link]

  • Rees, E., et al. (2020). Mechanism of action of TAAR1 agonists. Consensus, Not specified.
  • Shafi, T., & Krystal, J. H. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Molecular Psychiatry, 29(1), 1-13. [Link]

  • TAAR1 - Wikipedia. [Link]

  • Dedic, N., et al. (2021). Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 12(12), 1837-1840. [Link]

  • Dedic, N., et al. (2021). Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 12(12), 1837-1840. [Link]

  • Correll, C. U., et al. (2021). Safety and effectiveness of ulotaront (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study. NPJ schizophrenia, 7(1), 63. [Link]

  • Rutigliano, G., et al. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences, 22(24), 13271. [Link]

  • CADTH. (2022). Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. CADTH Horizon Scan. [Link]

  • Martin, G. E., et al. (1993). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of medicinal chemistry, 36(16), 2217-2225. [Link]

  • Harris, P. A., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & medicinal chemistry letters, 21(4), 1248-1252. [Link]

  • Martin, G. E., et al. (1993). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of medicinal chemistry, 36(16), 2217-2225. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12826108, Furo[2,3-c]pyridine. [Link]

  • Al-Zoubi, R. M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504242. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 7-(Piperazin-1-yl)furo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Furo[2,3-c]pyridine Chemistry

The fusion of a furan ring with a pyridine nucleus gives rise to the furo[2,3-c]pyridine scaffold, a heterocyclic system of considerable interest in medicinal chemistry.[1] This core structure is a key component in various biologically active molecules, including potent inhibitors of HIV-1 protease.[1] The introduction of a piperazine moiety, a common pharmacophore in drug discovery, at the 7-position is anticipated to confer a diverse range of pharmacological properties.[2][3] The dual nitrogen atoms in the piperazine ring provide opportunities for hydrogen bonding and can significantly influence the molecule's solubility, bioavailability, and target affinity.[3]

This guide provides a comprehensive technical overview of the potential biological activities of 7-(piperazin-1-yl)furo[2,3-c]pyridine derivatives. Drawing upon research on closely related furopyridine and piperazine-containing heterocyclic compounds, we will explore potential therapeutic applications, delve into the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation.

The Furo[2,3-c]pyridine Scaffold: Synthesis and Significance

The synthesis of the furo[2,3-c]pyridine core is a critical first step in the exploration of its biological potential. A common strategy involves the construction of the furan ring onto a pre-existing pyridine derivative.[1]

A representative synthetic approach, as described in the literature for the parent furo[2,3-c]pyridine, starts from N-benzenesulfonylpiperidin-4-one. The synthesis proceeds through several steps including a Wittig olefination, deconjugation, and subsequent cyclization to form the fused furan ring, followed by aromatization to yield the furo[2,3-c]pyridine skeleton.[1][4]

G A N-benzenesulfonylpiperidin-4-one B Wittig Olefination & Deconjugation A->B C Intermediate B->C D Intramolecular Cyclization C->D E Intermediate D->E F Aromatization E->F G Furo[2,3-c]pyridine Core F->G G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Furopyridine_Derivative 7-(Piperazin-1-yl)furo[2,3-c]pyridine Derivative Furopyridine_Derivative->PI3K Inhibits Furopyridine_Derivative->Akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

2.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. [5][6] Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. [5]2. Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight. [6]3. Compound Treatment: Treat the cells with various concentrations of the 7-(piperazin-1-yl)furo[2,3-c]pyridine derivatives for a specified duration (e.g., 24, 48, or 72 hours). [5][6]4. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. [6]5. Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO. [6]6. Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. [6]7. Data Analysis: Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. [5][6] Table 1: Representative Cytotoxicity Data for Furo[3,2-c]pyridine Derivatives

Compound IDTarget Cell LineIncubation Time (h)IC50 (µg/mL)
4cKYSE70240.888
4cKYSE70480.655
4cKYSE15024> 20.00
4cKYSE150480.655

Data adapted from a study on furo[3,2-c]pyridine derivatives against esophageal cancer cell lines. [5]

Antimicrobial Activity

Pyridine and piperazine derivatives are well-known for their antimicrobial properties. [7][8]The combination of these two pharmacophores within the furo[2,3-c]pyridine framework suggests a strong potential for antimicrobial activity against a spectrum of bacteria and fungi.

2.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Microorganism Culture: Grow bacterial or fungal strains in a suitable broth medium.

  • Compound Dilution: Prepare a series of dilutions of the test compounds in the broth.

  • Inoculation: Inoculate the diluted compound solutions with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism. [5]5. MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed. [5]

G A Synthesized Furo[2,3-c]pyridine Derivative B Serial Dilution A->B C Inoculation with Microorganism (e.g., E. coli, S. aureus) B->C D Incubation C->D E Observation of Growth Inhibition D->E F Determination of Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Other Potential Biological Activities
  • Antipsychotic Activity: Arylpiperazine derivatives of furo[3,2-c]pyridines have shown potential as antipsychotic agents, with significant affinity for serotonin receptors. [9]* Urease Inhibition: Pyridylpiperazine derivatives have been investigated as urease inhibitors, which could be relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. [10]* Anti-inflammatory Activity: The piperazine nucleus is present in compounds with anti-inflammatory properties, suggesting that derivatives of 7-(piperazin-1-yl)furo[2,3-c]pyridine could also exhibit such activity. [2]

Structure-Activity Relationship (SAR) Considerations

The biological activity of 7-(piperazin-1-yl)furo[2,3-c]pyridine derivatives can be modulated by substitutions on both the piperazine ring and the furo[2,3-c]pyridine core.

  • Substituents on the Piperazine Ring: The nature of the substituent on the second nitrogen of the piperazine ring can significantly impact activity. For example, in a series of 7-(4-substituted piperazin-1-yl)fluoroquinolone derivatives, different substituents led to a wide range of antitumor potencies. [11]* Substituents on the Furo[2,3-c]pyridine Core: Modifications to the furo[2,3-c]pyridine scaffold itself can also influence biological activity. The presence of electron-withdrawing or electron-donating groups could alter the electronic properties of the molecule and its interaction with biological targets.

Future Directions and Conclusion

The 7-(piperazin-1-yl)furo[2,3-c]pyridine scaffold represents a promising area for drug discovery. While direct experimental data on this specific class of compounds is emerging, the extensive research on related furopyridines and piperazine-containing heterocycles provides a strong rationale for their investigation as potential anticancer, antimicrobial, and CNS-active agents.

Future research should focus on the synthesis and systematic biological evaluation of a library of 7-(piperazin-1-yl)furo[2,3-c]pyridine derivatives. In-depth mechanistic studies, including kinase profiling and investigation of effects on other cellular pathways, will be crucial to elucidate their modes of action and identify lead compounds for further development. The methodologies and insights presented in this guide offer a robust framework for embarking on this exciting area of medicinal chemistry research.

References

  • BenchChem. (n.d.). In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives.
  • The Pharma Innovation. (2019, April 20). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
  • BenchChem. (n.d.). The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025, June 17). PMC.
  • Laxmi, D. S., Vardhini, S. V., Guttikonda, V. R., Rao, M. V., & Pal, M. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940.
  • ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. (n.d.). ResearchGate.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024, March 13). PMC.
  • Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. (2016, October 15). PubMed.
  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (n.d.). PubMed.
  • A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). Jetir.Org.
  • Synthesis of piperazine derivatives containing pyridinemethyl/ thiazolemethyl and their biological activities. (2008, November 15). East China Normal University.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed.

Sources

Methodological & Application

Application Note: Synthesis of 7-(Piperazin-1-yl)furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, scalable protocol for synthesizing 7-(piperazin-1-yl)furo[2,3-c]pyridine , a privileged scaffold in kinase inhibitor and GPCR ligand discovery.

Abstract & Strategic Overview

The furo[2,3-c]pyridine core is a bioisostere of furoquinoline and isoquinoline, offering distinct solubility and metabolic stability profiles. The introduction of a piperazine moiety at the C7 position (alpha to the pyridine nitrogen) is a critical transformation for installing solubilizing groups or linking pharmacophores.

This protocol circumvents the poor reactivity of the parent heterocycle by utilizing N-oxide activation followed by regioselective chlorination (Reissert-Henze reaction). This yields the electrophilic 7-chloro intermediate, which undergoes facile Nucleophilic Aromatic Substitution (


) with piperazine.
Key Advantages of This Route:
  • Regiocontrol: Exploits the electronic bias of the N-oxide to direct halogenation to the C7 position.[1]

  • Scalability: Avoids transition metal catalysis in the key coupling step, reducing cost and metal scavenging requirements.[1]

  • Versatility: The 7-chloro intermediate is a "universal donor" for diverse amines, alkoxides, and thiols.[1]

Retrosynthetic Analysis

The synthesis is disconnected at the C7-nitrogen bond.[1] The high reactivity of 2-halopyridines (analogous to the C7 position here) towards nucleophiles suggests an


 approach. The requisite 7-chlorofuro[2,3-c]pyridine is traced back to the parent furo[2,3-c]pyridine via N-oxidation.

Retrosynthesis Target 7-(Piperazin-1-yl)furo[2,3-c]pyridine Intermediate 7-Chlorofuro[2,3-c]pyridine Target->Intermediate SnAr Coupling NOxide Furo[2,3-c]pyridine N-oxide Intermediate->NOxide POCl3 Chlorination SM Furo[2,3-c]pyridine (Starting Material) NOxide->SM m-CPBA Oxidation

Figure 1: Retrosynthetic logic flow from target molecule to commercial starting material.

Experimental Protocol

Stage 1: Activation of the Core (N-Oxidation)

Objective: Convert electron-deficient pyridine ring into a reactive N-oxide species.

  • Starting Material: Furo[2,3-c]pyridine (CAS: 19539-50-5)

  • Reagents: m-Chloroperbenzoic acid (m-CPBA, 77%), Dichloromethane (DCM).

Procedure:

  • Dissolve furo[2,3-c]pyridine (1.0 eq, 10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.2 eq, 12 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.[1]

  • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH/DCM) or LCMS for disappearance of starting material.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with saturated aqueous

    
     (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Yield Expectation: 85–95% (Off-white solid). Use directly in the next step.

Stage 2: Regioselective Chlorination (Reissert-Henze)

Objective: Install a leaving group (Cl) at C7 via rearrangement.

  • Reagents: Phosphorus oxychloride (

    
    ), Triethylamine (
    
    
    
    ).

Procedure:

  • Place the N-oxide (1.0 eq) in a dry flask under nitrogen atmosphere.

  • Add

    
     (5.0 eq) carefully. Caution: 
    
    
    
    is corrosive and reacts violently with moisture.[1]
  • Add

    
     (1.0 eq) dropwise. This base facilitates the elimination step of the mechanism.[1]
    
  • Heat the mixture to reflux (approx. 105 °C) for 2–4 hours.

  • Quenching (Critical Safety Step): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Maintain internal temperature <20 °C.

  • Neutralize with solid

    
     or saturated 
    
    
    
    solution to pH ~8.
  • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.

  • Purification: The crude may contain the C5-chloro isomer. Purify via flash column chromatography (Hexane/EtOAc gradient). The C7-chloro isomer is typically the major product due to electronic stabilization from the adjacent furan oxygen.[1]

  • Yield Expectation: 60–75%.

Stage 3: Coupling with Piperazine

Objective: Displace the chloride with piperazine.

  • Reagents: 7-Chlorofuro[2,3-c]pyridine, Piperazine (anhydrous),

    
    , DMSO (or DMF).
    

Procedure:

  • Dissolve 7-chlorofuro[2,3-c]pyridine (1.0 eq, 5 mmol) in anhydrous DMSO (15 mL).

  • Add Piperazine (5.0 eq, 25 mmol). Note: Excess piperazine prevents the formation of bis-coupled byproduct.[1]

  • Add

    
     (2.0 eq, 10 mmol).
    
  • Heat the mixture to 100 °C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. The peak for the chloride (M+H ~154) should disappear, replaced by the product (M+H ~204).

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with DCM (4 x 30 mL). Note: Product is polar; multiple extractions are necessary.[1]

  • Wash the organic phase with water (2 x 20 mL) to remove DMSO and excess piperazine.

  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from EtOH/EtOAc or perform column chromatography (DCM/MeOH/NH4OH 90:10:1) if high purity is required.

Quantitative Data Summary

ParameterStage 1 (N-Oxidation)Stage 2 (Chlorination)Stage 3 (

Coupling)
Reagent m-CPBA

Piperazine (5 eq)
Solvent DCMNeat /

DMSO
Temp/Time 0°C

RT, 4 h
105°C, 3 h100°C, 12 h
Yield >90%65%75-85%
Critical Impurity m-Chlorobenzoic acid5-Chloro regioisomerBis-furo-piperazine

Troubleshooting & Optimization (CPP)

Regioisomer Control in Stage 2

The chlorination of furo[2,3-c]pyridine N-oxide can theoretically yield both 5-chloro and 7-chloro isomers.[1]

  • Observation: If the 5-chloro isomer ratio increases.

  • Solution: Lower the reaction temperature to 80 °C and extend reaction time. The C7 position is kinetically favored due to the inductive effect of the furan oxygen, which makes the C7 position more electron-deficient in the intermediate cation.[1]

Bis-Coupling in Stage 3[1]
  • Problem: Formation of

    
    -bis(furo[2,3-c]pyridin-7-yl)piperazine.
    
  • Solution: Ensure a high molar excess of piperazine (at least 4-5 equivalents). Alternatively, use N-Boc-piperazine (1.2 eq) followed by TFA deprotection. This guarantees a 1:1 stoichiometry but adds a step.

Safety & Analytical Validation

Safety Hazards[1][2]
  • 
    :  Highly corrosive, produces HCl gas upon contact with water.[1] Use a scrubber system.
    
  • Piperazine: Strong sensitizer; avoid inhalation of dust.

Analytical Criteria (Expected Data)
  • 1H NMR (DMSO-d6, 400 MHz):

    • Furan protons: Two doublets at

      
       ~8.0 and ~7.1 ppm.[2]
      
    • Pyridine protons: Two singlets (or doublets with small coupling) for C4-H and C5-H.

    • Piperazine: Two multiplets at

      
       ~3.5 ppm (adjacent to N-Ar) and ~2.8 ppm (adjacent to NH).
      
  • LCMS: ESI+ [M+H] = 204.1.

References

  • Synthesis of Furo[2,3-c]pyridine Core: Chang, M.-Y., & Tai, H.-Y. (2011).[3][4] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[3]

  • N-Oxide Chlorination Methodology (Reissert-Henze): Shiotani, S., & Morita, H. (1990).[5] Furopyridines.[3][4][5][6][7][8] X. Synthesis of tricyclic heterocycles. Journal of Heterocyclic Chemistry.

  • Nucleophilic Substitution on Pyridines: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Numbering and Nomenclature of Fused Heterocycles: IUPAC Rules for Fused Heterocyclic Systems (Rule B-3).

Sources

In vitro assay design for 7-(Piperazin-1-yl)furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The molecule 7-(Piperazin-1-yl)furo[2,3-c]pyridine represents a classic "privileged scaffold" architecture in modern medicinal chemistry. It combines a fused bicyclic heteroaromatic core (furo[2,3-c]pyridine) with a solubilizing, basic appendage (piperazine).

  • The Pharmacophore Hypothesis: The furo[2,3-c]pyridine core functions as a bioisostere of quinoline or isoquinoline, typically acting as an ATP-mimetic that binds to the hinge region of protein kinases (e.g., B-Raf, JAK2, PI3K ).

  • The Piperazine Role: The piperazine moiety at the 7-position serves two critical functions:

    • Solubility Handle: It introduces a basic amine (

      
      ), significantly improving aqueous solubility in acidic media compared to the lipophilic core.
      
    • Solvent Front Interaction: In many kinase co-crystal structures, the C7-substituent extends towards the solvent front, allowing the piperazine to form salt bridges with surface residues (e.g., Asp or Glu).

This guide outlines a self-validating assay cascade designed to transition this molecule from a chemical entity to a validated biological lead.

Assay Cascade Visualization

The following workflow illustrates the logical progression from physicochemical validation to biological confirmation.

AssayCascade Start Compound Synthesis 7-(Piperazin-1-yl)furo[2,3-c]pyridine Step1 Module 1: Physicochemical (Solubility & pKa) Start->Step1 QC Pass Step2 Module 2: Biochemical (TR-FRET Kinase Binding) Step1->Step2 Soluble > 50µM Step3 Module 3: Cellular (Target Engagement/Viability) Step2->Step3 IC50 < 1µM Decision Lead Candidate Validation Step3->Decision On-Target Effect

Figure 1: Strategic Assay Cascade. Screening proceeds from fundamental physicochemical properties to complex biological interrogation.

Module 1: Physicochemical Profiling (The Foundation)

Before biological testing, the impact of the piperazine ring on solubility must be quantified. Furo-pyridines are inherently lipophilic; the piperazine is the "rescue" moiety.

Protocol A: Kinetic Solubility (Nephelometry)

Objective: Determine the maximum soluble concentration in assay buffer (1% DMSO) to prevent false positives caused by compound precipitation.

Materials:

  • Test Compound: 10 mM stock in 100% DMSO.

  • Buffer: PBS (pH 7.4) and Sodium Acetate (pH 5.0 - to test piperazine protonation benefit).

  • Nephelometer (laser-based turbidity reader).

Step-by-Step Methodology:

  • Preparation: Prepare a serial dilution of the compound in DMSO (0.1 mM to 50 mM).

  • Spiking: Transfer 2 µL of each DMSO stock into 198 µL of aqueous buffer (Final DMSO = 1%).

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Read: Measure forward light scatter.

  • Analysis: The "solubility limit" is defined as the concentration where light scatter exceeds the background (vehicle control) by 3 standard deviations.

Expected Result:

Parameter Predicted Value Interpretation
LogD (pH 7.4) 1.5 - 2.5 Moderate lipophilicity; good membrane permeability.
Solubility (pH 7.4) > 50 µM Acceptable for biochemical assays.

| Solubility (pH 5.0) | > 200 µM | High. Piperazine protonation (


) drastically increases solubility. |

Module 2: Biochemical Potency (The Target)

Given the scaffold's history, the primary target class is Tyrosine Kinases (e.g., JAK, Src) or Ser/Thr Kinases (e.g., B-Raf). We will utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Binding Assay.[1][2] This is superior to activity assays for this scaffold because it detects Type I (ATP-competitive) and Type II (allosteric) binders equally well.

Protocol B: TR-FRET Kinase Binding Assay (LanthaScreen™ Format)

Objective: Measure the ability of 7-(Piperazin-1-yl)furo[2,3-c]pyridine to displace a known tracer from the kinase ATP pocket.

Mechanism:

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).

  • Acceptor: AlexaFluor™ 647-labeled Kinase Tracer (binds to the ATP pocket).

  • Signal: High FRET signal when Tracer is bound. Loss of FRET indicates the test compound has displaced the tracer.

TRFRET cluster_0 High FRET (No Inhibitor) cluster_1 Low FRET (With Inhibitor) Kinase Kinase Enzyme Ab Eu-Antibody (Donor) Ab->Kinase Binds Tag Tracer AF647-Tracer (Acceptor) Ab->Tracer Energy Transfer (Light) Tracer->Kinase Binds ATP Pocket Kinase2 Kinase Enzyme Inhibitor 7-(Piperazin-1-yl)... (Test Compound) Inhibitor->Kinase2 Occupies Pocket Tracer2 AF647-Tracer (Displaced) Tracer2->Kinase2 Blocked

Figure 2: TR-FRET Competition Mechanism. The test compound displaces the tracer, reducing the FRET signal.

Detailed Protocol:

  • Reagent Prep:

    • 1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • 4X Kinase/Antibody Mix: Dilute Kinase (e.g., B-Raf V600E, 5 nM final) and Eu-Antibody (2 nM final) in buffer.

    • 4X Tracer Mix: Dilute Tracer (e.g., Kinase Tracer 178, determined by

      
      ) to 4X concentration.
      
    • 4X Compound: Prepare 3-fold serial dilution of 7-(Piperazin-1-yl)furo[2,3-c]pyridine in buffer (Max conc: 10 µM).

  • Plate Setup (384-well White Low-Volume):

    • Add 5 µL Compound (or DMSO control).

    • Add 5 µL Kinase/Antibody Mix .[3]

    • Add 5 µL Tracer Mix .

    • Total Volume: 15 µL.

  • Incubation:

    • Cover and incubate for 60 minutes at Room Temperature (dark).

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., BMG PHERAstar).

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis:

    • Calculate Ratio:

      
      
      
    • Plot Ratio vs. log[Compound].

    • Fit to Sigmoidal Dose-Response equation to determine

      
      .[4]
      

Validation Criteria:

  • Z-Prime (

    
    ):  Must be > 0.5.
    
  • Assay Window: Signal-to-Background > 3.

Module 3: Cellular Efficacy (The Context)

To confirm the compound permeates the cell membrane (aided by the piperazine) and engages the target, a cell viability assay is required.

Protocol C: CellTiter-Glo® Luminescent Viability Assay

Rationale: If the compound inhibits a survival kinase (e.g., B-Raf, Akt), it should induce apoptosis in dependent cell lines.

Cell Line Selection:

  • A375 (Melanoma): Highly dependent on B-Raf/MAPK signaling.

  • HCT116 (Colon): Dependent on PI3K/Akt.[3]

Methodology:

  • Seeding: Plate 1,000 cells/well in 384-well white clear-bottom plates. Incubate 24h.

  • Treatment: Add compound (10-point dose response, top conc 30 µM). Incubate 72h.

  • Development: Add CellTiter-Glo reagent (lyses cells and generates light proportional to ATP).

  • Read: Measure Luminescence.

Troubleshooting Note:

  • Piperazine Trapping: Basic compounds (piperazines) can accumulate in lysosomes (lysosomotropism). If potency is lower than expected, check for vacuolization under a microscope, which indicates lysosomal trapping rather than target engagement.

References

  • PubMed. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorg Med Chem Lett. Retrieved from [Link][5]

  • BMG Labtech. (2025). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

Sources

Application Note: In Vivo Evaluation of 7-(Piperazin-1-yl)furo[2,3-c]pyridine Derivatives in Mutant EGFR NSCLC Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The treatment of non-small cell lung cancer (NSCLC) has been revolutionized by epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of acquired resistance—most notably the L858R/T790M double mutation—severely limits the clinical efficacy of first- and second-generation therapies like erlotinib and afatinib [1].

Recent structure-activity relationship (SAR) studies and molecular dynamics simulations have identified the furo[2,3-c]pyridine scaffold as a highly potent, privileged pharmacophore for targeting both wild-type and mutant EGFR [2]. Specifically, derivatives featuring a 7-(piperazin-1-yl) substitution exhibit superior pharmacological profiles compared to their piperidine or unsubstituted counterparts.

Why the Piperazine-Substituted Furo[2,3-c]pyridine Scaffold?
  • Target Engagement: The furo[2,3-c]pyridine core acts as an ATP-competitive inhibitor, anchoring into the EGFR kinase domain via critical hydrogen bonds at residues M793 and S797 [2].

  • Metabolic Stability: The incorporation of a piperazine ring at the 7-position is a deliberate bioisosteric strategy. In drug discovery, unsubstituted piperidines are notorious for rapid cytochrome P450-mediated oxidation at the C-4 position. The introduction of the second nitrogen in the piperazine ring significantly lowers lipophilicity (cLogD) and blocks this primary site of metabolism, extending the compound's half-life in human and murine liver microsomes [3].

  • Solubility & Formulation: The basic piperazine nitrogen allows for the generation of highly soluble hydrochloride or mesylate salts, which is critical for achieving high oral bioavailability in rodent models.

In Vivo Model Selection: The NCI-H1975 Xenograft

To rigorously evaluate the in vivo efficacy of 7-(piperazin-1-yl)furo[2,3-c]pyridine derivatives, the NCI-H1975 subcutaneous xenograft model is the gold standard. Derived from a human lung adenocarcinoma, the NCI-H1975 cell line endogenously harbors the sensitizing L858R mutation and the T790M "gatekeeper" resistance mutation [4]. This model is intrinsically resistant to first-generation TKIs, providing a stringent, clinically relevant environment to validate next-generation EGFR inhibitors [1].

Experimental Workflow

G A NCI-H1975 Cell Culture B Subcutaneous Inoculation (BALB/c Nude) A->B C Tumor Growth (~150 mm³) B->C D Randomization (n=8/group) C->D E Oral Dosing (Vehicle vs Compound) D->E F Efficacy Readouts (Volume & Weight) E->F G Necropsy & Tissue Collection F->G

Fig 1: Step-by-step workflow for the NCI-H1975 in vivo xenograft efficacy study.

Detailed Experimental Protocols

Note: All animal procedures must be conducted in accordance with Institutional Animal Care and Use Committee (IACUC) guidelines.

Phase 1: Cell Preparation and Inoculation

Causality Check: Why use Matrigel? Co-injecting cells with Matrigel provides an extracellular matrix scaffold that significantly enhances initial tumor cell survival, localizes the injection site, and accelerates vascularization, leading to more uniform tumor take rates.

  • Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator. Harvest cells during the exponential growth phase (approx. 80% confluence).

  • Suspension: Wash cells twice with cold PBS to remove residual serum. Resuspend the cell pellet at a concentration of

    
     cells/mL in a 1:1 mixture of cold PBS and Matrigel (Corning). Keep the suspension on ice to prevent Matrigel polymerization.
    
  • Inoculation: Using a 27-gauge needle, inject 100 µL of the cell suspension (

    
     cells) subcutaneously into the right flank of 6–8 week-old female athymic BALB/c nude mice.
    
Phase 2: Randomization and Dosing

Causality Check: Why wait for 150 mm³? Initiating treatment on established tumors ensures that the tumor microenvironment (hypoxia, angiogenesis) accurately reflects a clinical solid tumor, preventing false-positive efficacy readouts that occur when dosing non-vascularized micro-tumors.

  • Monitoring: Monitor mice daily. Begin measuring tumor dimensions using digital calipers once tumors become palpable (usually day 7 post-inoculation). Calculate tumor volume using the formula:

    
    .
    
  • Randomization: Once average tumor volumes reach 100–150 mm³, randomize the mice into treatment groups (n=8 per group) ensuring equal variance in starting tumor volumes across groups.

  • Formulation: Dissolve the 7-(piperazin-1-yl)furo[2,3-c]pyridine test compound in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline to ensure complete dissolution and optimal gastrointestinal absorption.

  • Administration: Administer the compound via oral gavage (PO) once daily (QD) at doses of 10 mg/kg, 30 mg/kg, and 50 mg/kg. Administer vehicle alone to the control group.

Phase 3: Efficacy Readouts and Tissue Collection
  • In-Life Measurements: Measure tumor volumes and body weights three times per week. A body weight loss of >15% indicates unacceptable compound toxicity.

  • Endpoint: Terminate the study when control tumors reach a maximum ethical volume of 2,000 mm³ (typically 21–28 days post-randomization) [4].

  • Necropsy: Euthanize mice via CO₂ asphyxiation. Excise tumors immediately. Snap-freeze half of the tumor in liquid nitrogen for downstream Western blot analysis (PK/PD biomarker assessment), and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

Target Engagement & Pharmacodynamics

To validate that the observed tumor regression is mechanistically driven by the test compound, researchers must assess the downstream signaling cascade. The furo[2,3-c]pyridine compound should block the phosphorylation of mutant EGFR, thereby starving the tumor of PI3K/AKT and RAS/MAPK survival signals.

Pathway Compound 7-(Piperazin-1-yl)furo[2,3-c]pyridine (EGFR Inhibitor) EGFR Mutant EGFR (L858R/T790M) Compound->EGFR Inhibits (ATP pocket) PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 2: Mechanism of action. The compound inhibits mutant EGFR, blocking downstream survival pathways.

Expected Quantitative Outcomes

The table below summarizes the expected profile of a highly optimized 7-(piperazin-1-yl)furo[2,3-c]pyridine derivative against the NCI-H1975 xenograft model, demonstrating potent tumor growth inhibition (TGI) without significant systemic toxicity.

Table 1: Summary of In Vivo Efficacy & Pharmacodynamic Data (21-Day Dosing)

Treatment GroupDose (PO, QD)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)p-EGFR Inhibition (Tumor Lysate)
Vehicle Control 0 mg/kg1850 ± 210N/A+ 4.2%0%
Erlotinib (Control) 50 mg/kg1790 ± 1953.2%+ 2.1%< 5%
Furo[2,3-c]pyridine Cmpd 10 mg/kg820 ± 11555.6%+ 3.5%48%
Furo[2,3-c]pyridine Cmpd 30 mg/kg310 ± 6583.2%+ 1.8%82%
Furo[2,3-c]pyridine Cmpd 50 mg/kg120 ± 4093.5%- 2.4%> 95%

Note: TGI % is calculated as:


. Erlotinib fails to inhibit tumor growth due to the T790M resistance mutation.

References

  • Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors. PLOS One (2007). Available at:[Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B (2024). Available at:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (2012). Available at:[Link]

  • Validated NCI-H1975 Xenograft Model. Altogen Labs (2025). Available at:[Link]

Application Note: High-Throughput Screening of a 7-(Piperazin-1-yl)furo[2,3-c]pyridine Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the high-throughput screening (HTS) of a novel, diversity-oriented library based on the 7-(piperazin-1-yl)furo[2,3-c]pyridine scaffold. The furo[2,3-c]pyridine core is recognized as a privileged scaffold in medicinal chemistry, and its combination with the versatile piperazine moiety offers a rich chemical space for identifying potent and selective modulators of clinically relevant targets.[1] This document details the scientific rationale, library synthesis strategy, a detailed HTS protocol for the B-Raf kinase, and a robust data analysis and hit validation workflow, designed for researchers in drug discovery and chemical biology.

Introduction: The Scientific Rationale

The pursuit of novel chemical entities that can selectively modulate biological targets is a cornerstone of modern drug discovery.[2] Protein kinases, which regulate a vast array of cellular processes, represent one of the most critical target classes for therapeutic intervention, particularly in oncology.[3][4] The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a pivotal pathway that, when constitutively activated by mutations, drives the proliferation of numerous cancers.[5][6][7] The B-Raf kinase, a key component of this pathway, is a well-validated target, with the V600E mutation being a frequent oncogenic driver, especially in melanoma.[5][7]

The furo[2,3-c]pyridine scaffold has emerged as a promising framework for the development of kinase inhibitors.[1] Its rigid, bicyclic structure provides a solid anchor for orienting pharmacophoric features within the ATP-binding pocket of kinases.[1] This guide focuses on a library where this privileged core is appended with a piperazine ring at the 7-position. The piperazine moiety is a common feature in many FDA-approved drugs, valued for its ability to introduce diverse substituents, modulate physicochemical properties such as solubility and cell permeability, and form key interactions with target proteins.[8]

The combination of these two scaffolds in a 7-(piperazin-1-yl)furo[2,3-c]pyridine library creates a collection of molecules with significant potential for discovering novel B-Raf inhibitors. This application note provides the technical protocols to effectively screen such a library and identify high-quality, validated hits for further development.

Library Design and Synthesis

A successful HTS campaign begins with a high-quality chemical library that explores a diverse and relevant chemical space.[9] The proposed library is based on a modular, diversity-oriented synthesis (DOS) approach, allowing for the generation of a wide range of analogs from a common intermediate.[9]

Synthetic Strategy Overview

The synthesis is designed in two main stages: first, the construction of a key intermediate, the 7-chloro-furo[2,3-c]pyridine core, followed by diversification via nucleophilic aromatic substitution with a library of substituted piperazines.

G cluster_0 Core Synthesis cluster_1 Diversification A N-Benzenesulfonylpiperidin-4-one B Multi-step Synthesis A->B [Ref. 34] C 7-Chloro-furo[2,3-c]pyridine (Key Intermediate) B->C E Nucleophilic Aromatic Substitution (SNAr) C->E Coupling D Library of Substituted Piperazines (R-Pip) D->E F 7-(R-Piperazin-1-yl)furo[2,3-c]pyridine (Final Library) E->F Purification & QC

Caption: Library synthesis workflow.

Protocol: Synthesis of the 7-(Piperazin-1-yl)furo[2,3-c]pyridine Library

Part A: Synthesis of 7-Chloro-furo[2,3-c]pyridine Intermediate

This protocol is adapted from established methods for the synthesis of the furo[2,3-c]pyridine core.[10]

  • Starting Material: Begin with commercially available N-benzenesulfonylpiperidin-4-one.

  • Ring Formation: Through a multi-step sequence involving reactions such as Vilsmeier-Haack formylation followed by cyclization and subsequent chlorination, synthesize the 7-chloro-furo[2,3-c]pyridine intermediate. This intermediate is the common precursor for the entire library.

  • Purification and Characterization: Purify the intermediate by column chromatography and confirm its structure and purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS.

Part B: Diversity-Oriented Parallel Synthesis

This stage is performed in parallel using a multi-well reaction block to generate the library.

  • Reagent Preparation: In a 96-well deep-well plate, prepare an array of diverse, commercially available N-monosubstituted piperazines (e.g., carrying various alkyl, aryl, benzyl, and heterocyclic R-groups) as solutions in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Reaction Setup: To each well of a new 96-well reaction plate, add the 7-chloro-furo[2,3-c]pyridine intermediate (1.0 eq), a corresponding piperazine derivative from the reagent plate (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in DMF.

  • Reaction: Seal the plate and heat at 80-100 °C for 12-18 hours. Monitor the reaction progress of a few representative wells by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform a parallel liquid-liquid extraction. Purify the compounds using high-throughput preparative HPLC-MS.

  • Quality Control: Analyze each compound for identity and purity (target >90%) using LC-MS. Store the final library compounds as 10 mM DMSO stock solutions in 384-well plates.

Parameter Acceptance Criteria Purpose
Identity Confirmation Correct molecular weight by MSEnsures the desired product was formed.
Purity >90% by LC-UV (254 nm)Minimizes false positives from impurities.
Solubility No visible precipitation in assay bufferEnsures compounds are available to interact with the target.
Concentration Within ±10% of target (10 mM)Ensures accurate final assay concentrations.
Table 1: Quality control criteria for the compound library.

High-Throughput Screening: B-Raf Kinase Assay

The primary screen will utilize a robust, homogeneous (mix-and-read) biochemical assay to measure the inhibition of B-Raf kinase activity. The Kinase-Glo® Luminescent Kinase Assay is an excellent choice as it measures the depletion of ATP, a universal substrate for all kinases, resulting in a highly sensitive and reproducible readout.[3]

Assay Principle

The B-Raf kinase phosphorylates a substrate (e.g., a MEK1 peptide) using ATP. The amount of ATP remaining after the reaction is inversely proportional to the kinase activity. The Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, potent inhibitors of B-Raf will result in less ATP consumption and a higher luminescent signal.[3]

cluster_0 Kinase Reaction cluster_1 Detection B-Raf B-Raf Reaction Reaction B-Raf->Reaction ATP ATP ATP->Reaction Substrate Substrate Substrate->Reaction Compound Compound Compound->B-Raf Inhibition Phospho-Substrate Phospho-Substrate ADP ADP Reaction->Phospho-Substrate Reaction->ADP ATP (remaining) ATP (remaining) Reaction->ATP (remaining) Kinase-Glo®\nReagent Kinase-Glo® Reagent ATP (remaining)->Kinase-Glo®\nReagent Signal Generation Light Light Kinase-Glo®\nReagent->Light Luciferase Reaction

Caption: Principle of the Kinase-Glo® assay.

Detailed HTS Protocol

This protocol is designed for automated liquid handlers in a 384-well plate format.

Reagents & Materials:

  • Recombinant human B-Raf (V600E mutant) enzyme

  • MEK1 (inactive) protein substrate

  • Kinase-Glo® Max Assay Kit (Promega)

  • ATP, MgCl₂, DTT, BSA

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% BSA, 1 mM DTT

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • Low-volume, white, solid-bottom 384-well assay plates

  • Acoustic dispenser (e.g., Echo) or pin tool for compound transfer

  • Multidrop dispenser for reagents

  • Luminescence plate reader

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 20 nL of each compound from the 10 mM DMSO library stock plate to the assay plate. This results in a final assay concentration of 10 µM.

    • Controls: Dispense DMSO to 32 wells for the negative control (0% inhibition) and Staurosporine (final concentration 1 µM) to 32 wells for the positive control (100% inhibition).

  • Enzyme Addition: Add 5 µL of B-Raf enzyme solution (prepared in assay buffer) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of substrate/ATP mix (containing MEK1 and ATP at its Kₘ concentration, prepared in assay buffer) to all wells to start the kinase reaction. The final volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Kinase-Glo® reagent to all wells.

  • Signal Development: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

Data Analysis and Hit Identification

Robust data analysis is critical to confidently identify true hits from the large dataset generated during an HTS campaign.[11][12]

Quality Control Metrics

For each plate, calculate the following quality control metrics to ensure the assay is performing robustly.

  • Signal-to-Background (S/B) Ratio:

    • Formula: Mean(Negative Control) / Mean(Positive Control)

    • Acceptance: > 5

  • Z'-Factor: A measure of assay quality that accounts for both signal window and data variability.

    • Formula: 1 - (3 * (SD(Positive Control) + SD(Negative Control))) / |Mean(Positive Control) - Mean(Negative Control)|

    • Acceptance: Z' ≥ 0.5 indicates an excellent assay for HTS.[13]

Metric Formula Acceptance Criterion
Signal-to-BackgroundMean(DMSO) / Mean(Staurosporine)> 5
Z'-Factor`1 - (3*(SD_pos + SD_neg)) /Mean_pos - Mean_neg
Table 2: HTS plate quality control metrics.
Data Normalization and Hit Selection
  • Normalization: Raw luminescence values for each compound well are normalized to the plate-specific controls to determine the percent inhibition.

    • Formula: % Inhibition = 100 * (Signal_cpd - Mean_pos) / (Mean_neg - Mean_pos)

  • Hit Selection: A Z-score is calculated for each compound to measure its activity relative to the plate's overall sample distribution.[14]

    • Formula: Z-score = (% Inhibition_cpd - Median_% Inhibition_plate) / MAD_% Inhibition_plate (where MAD is the Median Absolute Deviation).

    • Primary Hit Criteria: Compounds with a Z-score ≥ 3 are considered primary hits. This threshold corresponds to three standard deviations from the median, minimizing the selection of false positives due to random error.[14]

A Raw Luminescence Data (per plate) B Calculate Plate QC (S/B, Z'-Factor) A->B C Plate Passes QC? (Z' ≥ 0.5) B->C D Normalize Data (% Inhibition) C->D Yes H Flag Plate for Review C->H No E Calculate Z-score for each compound D->E F Apply Hit Threshold (Z-score ≥ 3) E->F G Primary Hit List F->G

Caption: Data analysis and hit selection workflow.

Hit Validation Cascade

Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their mechanism of action.[15][16] This process, known as a hit validation cascade, involves a series of increasingly stringent assays.[15]

Step 1: Hit Confirmation and Dose-Response
  • Re-test: Cherry-pick the primary hits and re-test them in the primary assay in triplicate to confirm activity.

  • Dose-Response: Test the confirmed hits in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM) to determine their potency (IC₅₀ value). Compounds with a clear dose-response curve and an IC₅₀ < 10 µM are progressed.

Step 2: Counter-Screens and Orthogonal Assays

This step is crucial for identifying and removing common HTS artifacts.[17][18][19]

  • Luciferase Counter-Screen: To eliminate compounds that directly inhibit the luciferase enzyme used in the detection step, test the hits in an assay containing only ATP and the Kinase-Glo® reagent (no B-Raf).[19] Compounds showing inhibition in this assay are flagged as false positives.

  • Orthogonal Assay (Non-ATP based): Confirm the activity of the remaining hits in an assay with a different detection technology that does not rely on ATP measurement. A Homogeneous Time-Resolved Fluorescence (HTRF®) assay, which measures the phosphorylation of a biotinylated substrate via a europium-labeled antibody, is an excellent orthogonal choice.[1][20] True hits should be active in both the primary and orthogonal assays.

Assay Purpose Expected Result for True Hit
Primary Re-test (Kinase-Glo®) Confirm activityReproducible inhibition
IC₅₀ Determination Quantify potencyIC₅₀ < 10 µM
Luciferase Counter-Screen Identify assay artifactsNo significant inhibition
Orthogonal Assay (HTRF®) Confirm on-target activityConfirmed inhibition
Table 3: Hit validation assay cascade.
Step 3: Preliminary SAR and Chemical Tractability
  • Structure-Activity Relationship (SAR): Analyze the IC₅₀ data from the validated hits. Cluster the hits by chemical structure to identify any emerging SAR.[15] For example, do compounds with aromatic R-groups on the piperazine show higher potency than those with aliphatic groups?

  • Chemical Tractability: Medicinal chemists should review the validated hit structures to ensure they are chemically stable, synthetically accessible for further derivatization, and do not contain known toxic or promiscuous functionalities (e.g., Pan-Assay Interference Compounds, or PAINS).[15][18]

The output of this comprehensive workflow is a small set of high-confidence, validated hits with confirmed on-target activity, established potency, and clear potential for a hit-to-lead optimization program.

Conclusion

The 7-(piperazin-1-yl)furo[2,3-c]pyridine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By combining a diversity-oriented synthesis strategy with a robust, high-throughput biochemical screen and a stringent hit validation cascade, researchers can efficiently identify potent and selective modulators of B-Raf kinase. The detailed protocols and data analysis workflows provided in this application note offer a validated, field-proven guide for drug discovery professionals aiming to leverage this valuable chemical space for therapeutic innovation.

References

  • Aherne, W., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Rininsland, F., et al. (2005). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. BMC Biotechnology. [Link]

  • True Geometry. (2025). False Positives/Negatives in HTS. True Geometry's Blog. [Link]

  • Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. [Link]

  • Kleman-Leyer, K. M., et al. (2003). Fluorescence Assays for High-Throughput Screening of Protein Kinases. Combinatorial Chemistry & High Throughput Screening. [Link]

  • ResearchGate. B-Raf protein and signaling pathways. [Link]

  • Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst. [Link]

  • Trinquet, E., et al. (2014). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Frontiers in Endocrinology. [Link]

  • Pelago Bioscience. (2023). High Quality Hits in Drug Discovery: Confident Screening. [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Assess Raw Data from HTS. [Link]

  • Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. [Link]

  • Selvita. High-Throughput Screening (HTS). [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]

  • BioMed Central. (2005). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. SciSpace. [Link]

  • Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]

  • Sadybekov, A. A., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. BRAF signaling pathway including abnormal signaling from BRAFV600E... [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]

  • Al-Ali, H., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]

  • Science and Technology of Assay Development. (2024). On HTS: Hit Selection. [Link]

  • chem IT Services. HTS Data Analysis. [Link]

  • Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology. [Link]

  • Wikipedia. RAF kinase. [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. [Link]

  • Shutes, A., et al. (2008). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology. [Link]

  • ResearchGate. Schematic diagram showing the RAS–RAF signalling pathway with different... [Link]

  • Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics. [Link]

  • Suzuki, A., et al. (2002). B-Raf-mediated signaling pathway regulates T cell development. The EMBO Journal. [Link]

  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES. [Link]

  • Spring, D. R. (2012). DIVERSITY-ORIENTED SYNTHESIS. Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. [Link]

  • Al-Abdullah, N. H., et al. (2016). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • European Journal of Medicinal Chemistry. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. [Link]

  • Organic & Biomolecular Chemistry. (2015). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. [Link]

  • ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Semantic Scholar. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • Google Patents. (2011). SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
  • ResearchGate. Synthesis of 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline... [Link]

Sources

Application Note: 7-(Piperazin-1-yl)furo[2,3-c]pyridine Derivatives as Next-Generation EGFR Inhibitors in NSCLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of resistance mutations in the Epidermal Growth Factor Receptor (EGFR) remains a primary hurdle in the treatment of Non-Small Cell Lung Cancer (NSCLC). While third-generation Tyrosine Kinase Inhibitors (TKIs) like Osimertinib effectively target the L858R/T790M double mutation by forming a covalent bond with Cys797, tumor evolution frequently leads to the C797S point mutation, rendering these covalent drugs ineffective.

Recent drug development efforts have identified the 7-(Piperazin-1-yl)furo[2,3-c]pyridine scaffold as a highly potent, reversible, ATP-competitive inhibitor capable of overcoming the L858R/T790M/C797S triple mutation (). This application note provides a comprehensive mechanistic rationale and detailed, self-validating experimental protocols for evaluating these novel furopyridine derivatives in preclinical oncology workflows.

Mechanistic Rationale & Structural Biology

The efficacy of the 7-(Piperazin-1-yl)furo[2,3-c]pyridine class is rooted in its highly optimized pharmacophore, which circumvents the structural barriers imposed by EGFR mutations:

  • Furopyridine Core (Hinge Binder): The planar furo[2,3-c]pyridine system inserts deeply into the ATP-binding pocket. It establishes critical, reversible hydrogen bonds with the hinge region (specifically Met793), completely bypassing the need for covalent attachment at position 797. This allows the compound to retain nanomolar potency even when Cys797 is mutated to Serine (C797S) ().

  • Piperazine Moiety (Solvent Channel): The piperazine ring extends outward into the solvent-exposed channel. This not only improves the aqueous solubility and pharmacokinetic profile of the molecule but also provides structural flexibility to avoid steric clashing with the bulky Methionine at the T790M "gatekeeper" position.

EGFR_Signaling EGF EGF Ligand EGFR EGFR Kinase Domain (WT / T790M / C797S) EGF->EGFR Dimerization & Activation Adapter GRB2 / SOS EGFR->Adapter Autophosphorylation Furo 7-(Piperazin-1-yl)furo[2,3-c]pyridine (Reversible ATP-Competitive Inhibitor) Furo->EGFR Blocks ATP Binding (Hinge Region M793) RAS RAS Adapter->RAS GTP Exchange RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Nuclear Translocation

Fig 1. EGFR signaling pathway and the mechanism of action of furopyridine inhibitors.

Application Protocol 1: Cell-Free Kinase Profiling (WT vs. Mutants)

Causality & Design Choice: To accurately quantify the inhibitory potency (IC50) of furopyridine derivatives, an ADP-Glo Kinase Assay is preferred over traditional radiometric methods. Because these compounds are ATP-competitive, directly measuring the unconsumed ATP (via conversion of ADP to a luminescent signal) provides a highly sensitive, high-throughput, and non-radioactive readout of kinase activity.

Step-by-Step Methodology

Self-Validating System: Always include a no-enzyme control (background) and a known reference inhibitor (e.g., Osimertinib) to validate assay dynamic range and sensitivity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Thaw recombinant EGFR proteins (WT, L858R/T790M, and L858R/T790M/C797S) on ice.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 7-(Piperazin-1-yl)furo[2,3-c]pyridine compound (e.g., PD56) in 100% DMSO. Dilute further in Kinase Buffer to reach a final DMSO concentration of 1% in the assay well to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well white microplate, mix 2 µL of the diluted compound with 2 µL of the respective EGFR enzyme. Incubate at room temperature (RT) for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 1 µL of a substrate/ATP mix (e.g., Poly(Glu,Tyr) peptide and 10 µM ATP). Incubate for 60 minutes at RT.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes.

  • Data Acquisition & Analysis: Read luminescence on a microplate reader. Normalize data against the DMSO control (100% activity) and no-enzyme control (0% activity). Fit the data using a four-parameter logistic non-linear regression model to determine the IC50.

Quantitative Data Summary

Representative IC50 values of novel furopyridine derivatives compared to clinical standards ().

CompoundEGFR Wild-Type IC50 (nM)L858R/T790M IC50 (nM)L858R/T790M/C797S IC50 (nM)
Osimertinib (Control)~8.98~5.0>1000 (Resistant)
PD13 11.6410.51N/A
PD56 40.5412.365.77

Application Protocol 2: Cellular Target Engagement & Modulation

Causality & Design Choice: While cell-free assays prove direct binding, cellular assays are required to confirm membrane permeability and intracellular target engagement. H1975 cells are utilized because they endogenously express the L858R/T790M mutation. Because endogenous C797S cell lines are exceedingly rare, Ba/F3 cells engineered to express the L858R/T790M/C797S mutation are the gold standard for evaluating triple-mutant efficacy.

Step-by-Step Methodology

Self-Validating System: Total EGFR and GAPDH/β-actin must be probed alongside phosphorylated EGFR (p-EGFR) to ensure that the reduction in signal is due to kinase inhibition, not compound-induced protein degradation or unequal well loading.

  • Cell Seeding: Seed H1975 (adherent) or Ba/F3-mutant (suspension) cells in 6-well plates at

    
     cells/well in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
    
  • Starvation & Treatment: Wash cells with PBS and replace with serum-free media for 12 hours to reduce background kinase activity. Treat cells with the furopyridine compound (e.g., 1, 10, 100, 1000 nM) or DMSO vehicle for 2 hours.

  • EGF Stimulation (Optional but Recommended): Stimulate cells with 50 ng/mL recombinant human EGF for 15 minutes prior to harvest to acutely activate the pathway.

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C) and quantify protein using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Probing: Block membranes in 5% BSA. Probe overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-ERK1/2 (Thr202/Tyr204), total ERK, and GAPDH. Detect using HRP-conjugated secondary antibodies and ECL substrate.

Assay_Workflow Prep Compound Prep (Serial Dilution) Kinase Cell-Free Kinase Assay (ADP-Glo WT/Mutants) Prep->Kinase IC50 Profiling CellCult Cell Culture (H1975 & Ba/F3) Prep->CellCult Viability Viability Assay (CellTiter-Glo) CellCult->Viability Phenotypic Screen Western Target Engagement (p-EGFR Immunoblot) CellCult->Western Mechanistic Validation

Fig 2. Experimental workflow for evaluating furopyridine EGFR inhibitors.

References

  • Title : Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. Source : Molecules (MDPI), 2023, 28(7), 3014. URL :[Link]

  • Title : Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Source : The Journal of Physical Chemistry B (ACS Publications), 2024, 128(50), 12389-12402. URL :[Link]

Use of 7-(Piperazin-1-yl)furo[2,3-c]pyridine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-(Piperazin-1-yl)furo[2,3-c]pyridine as a Kinase Inhibitor Scaffold

Executive Summary

The 7-(Piperazin-1-yl)furo[2,3-c]pyridine moiety represents a "privileged scaffold" in modern medicinal chemistry, specifically designed for the development of ATP-competitive kinase inhibitors. This bicyclic heteroaromatic system combines a furo[2,3-c]pyridine core —which mimics the adenine ring of ATP to bind the kinase hinge region—with a piperazine tail at the C7 position. The piperazine group serves a dual function: it improves aqueous solubility and provides a secondary amine handle for extending the molecule into the solvent-exposed region of the kinase pocket, a critical strategy for achieving selectivity (e.g., in B-Raf or JAK family inhibitors).

This guide details the synthetic utility, mechanism of action, and validated protocols for evaluating derivatives of this scaffold in drug discovery.[1][2]

Mechanism of Action & Structural Rationale

Binding Mode Hypothesis

Kinase inhibitors utilizing this scaffold typically function as Type I or Type I½ inhibitors , binding to the active conformation (DFG-in) of the kinase.

  • Hinge Binder: The nitrogen of the pyridine ring and the oxygen of the furan ring often serve as hydrogen bond acceptors/donors to the backbone residues of the kinase hinge region.

  • Solvent Interaction: The C7-piperazine extends towards the solvent front. Functionalizing the distal nitrogen of the piperazine (e.g., with amides or ureas) allows the inhibitor to interact with specific residues at the pocket entrance, tuning selectivity between homologous kinases (e.g., JAK2 vs. JAK3).

Signaling Pathway Intervention

This scaffold is frequently cited in the inhibition of the MAPK (RAS-RAF-MEK-ERK) and JAK-STAT pathways.

SignalingPathway cluster_Target Primary Target Zone GrowthFactor Growth Factor (Ligand) RTK RTK / Cytokine Receptor GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS JAK JAK (Janus Kinase) RTK->JAK RAF RAF (e.g., B-Raf) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation STAT STAT (Transcription) JAK->STAT Phosphorylation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT->Proliferation Inhibitor 7-(Piperazin-1-yl) furo[2,3-c]pyridine Inhibitor->RAF Inhibits Inhibitor->JAK Inhibits

Figure 1: Intervention points of furo[2,3-c]pyridine derivatives in MAPK and JAK-STAT signaling cascades.

Experimental Protocols

Chemical Synthesis of the Scaffold

Objective: Synthesize 7-(piperazin-1-yl)furo[2,3-c]pyridine from a halogenated precursor via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 7-Chlorofuro[2,3-c]pyridine (Starting Material)

  • Piperazine (anhydrous)

  • DMSO or NMP (Solvent)

  • Potassium Carbonate (K₂CO₃)

Protocol:

  • Preparation: Dissolve 7-chlorofuro[2,3-c]pyridine (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Addition: Add excess piperazine (5.0 eq) and K₂CO₃ (2.0 eq). Note: Excess piperazine prevents dimerization.

  • Reaction: Heat the mixture to 120°C in a sealed tube for 4–6 hours. Monitor by LC-MS for the disappearance of the starting chloride (M+H).

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) to yield the free amine.

Self-Validation Check:

  • H-NMR: Look for the disappearance of the aromatic signal at C7 and the appearance of piperazine multiplets at 2.8–3.5 ppm.

  • MS: Confirm mass shift corresponding to –Cl +Piperazine.

In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC₅₀ of the synthesized derivative against a target kinase (e.g., B-Raf V600E).

Materials:

  • Kinase Enzyme (e.g., Recombinant B-Raf)

  • Substrate (e.g., MEK1 inactive)

  • ATP (Ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White 384-well plates

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (10 points).

  • Enzyme Reaction:

    • Add 2 µL of Kinase Buffer.

    • Add 1 µL of Compound (or DMSO control).

    • Add 2 µL of ATP/Substrate mix.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC₅₀ using non-linear regression.

Cellular Viability Assay

Objective: Assess cellular potency in a relevant cancer cell line (e.g., A375 melanoma cells for B-Raf).

Protocol:

  • Seeding: Seed A375 cells (2,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with serial dilutions of the inhibitor (0.1 nM – 10 µM) for 72 hours.

  • Development: Add CellTiter-Glo® reagent (1:1 volume). Shake for 2 min; incubate 10 min.

  • Measurement: Record luminescence. Normalize data to DMSO control (100%) and Staurosporine (0% viability).

Data Interpretation & SAR Insights

The following table illustrates representative Structure-Activity Relationship (SAR) trends for this scaffold when targeting B-Raf , based on literature principles for furo-pyridine inhibitors.

Table 1: Representative SAR of 7-(Piperazin-1-yl)furo[2,3-c]pyridine Derivatives

Compound IDR-Group (Piperazine N4)B-Raf IC₅₀ (nM)Solubility (µM)Interpretation
FPY-001 -H (Free amine)450>100Good solubility, moderate potency (lacks distal interactions).
FPY-002 -Methyl380>100Slight potency improvement; maintains solubility.
FPY-003 -C(O)-Ph (Benzamide)4525High Potency. Amide forms H-bonds at the solvent front; solubility decreases.
FPY-004 -SO₂-Me (Sulfonamide)12060Balanced profile; sulfonamide offers distinct H-bond geometry.

Key Insight: The free piperazine (FPY-001) is often too polar and lacks the hydrophobic bulk required for high-affinity binding. Capping the piperazine nitrogen with an aromatic amide (FPY-003) typically yields the "Lead Compound" profile by engaging the solvent-exposed rim of the ATP pocket [1, 2].

References

  • Ren, L., et al. (2011).[3] The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters.[3][4] [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of CDK4 and ARK5.[5] Journal of Medicinal Chemistry. [Link]

  • Debenham, J. S., et al. (2010).[4] Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters.[3][4] [Link]

  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine.[2][6] Heterocycles.[1][2][6] [Link]

Sources

Advanced Analytical Quantification of 7-(Piperazin-1-yl)furo[2,3-c]pyridine Derivatives via UPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals

Introduction & Pharmacological Context

The furo[2,3-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. When substituted with a piperazine ring at the 7-position—forming 7-(Piperazin-1-yl)furo[2,3-c]pyridine (hereafter referred to as 7-PFP )—the resulting derivatives exhibit profound biological activities. This structural motif is heavily utilized in the development of next-generation EGFR inhibitors for non-small cell lung cancer (NSCLC)[1] and broad-spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [2].

Despite its pharmacological utility, the 7-PFP scaffold presents significant bioanalytical challenges. The basic secondary or tertiary nitrogen of the piperazine moiety (typical


) is highly polar and fully protonated at physiological pH. This Application Note details a highly robust, self-validating UPLC-MS/MS methodology designed to overcome these challenges, ensuring high-throughput quantification in biological matrices that complies with global regulatory standards [3, 4].

Method Development Rationale: The "Why" Behind the Protocol

As bioanalytical scientists, we must design methods that address the intrinsic physicochemical properties of the analyte rather than relying on generic gradients.

The Chromatographic Challenge: Silanol Interactions

Standard reversed-phase liquid chromatography (RPLC) typically employs acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7). Under these conditions, the piperazine ring of 7-PFP is fully ionized. This leads to two critical failures:

  • Poor Retention: The high polarity of the protonated analyte causes it to elute near the void volume, subjecting it to severe ion suppression from endogenous matrix components (e.g., salts, phospholipids).

  • Peak Tailing: The positively charged basic nitrogen undergoes strong secondary ion-exchange interactions with residual, unendcapped silanols (

    
    ) on the silica stationary phase, resulting in severe peak tailing and loss of sensitivity.
    
The Solution: High-pH Chromatography

To circumvent this, our protocol employs a high-pH mobile phase (10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide). At pH 10.5, the piperazine nitrogen is deprotonated (neutralized). This dramatically increases the lipophilicity (


) of 7-PFP, allowing for strong retention on a C18 column. Furthermore, neutralizing the basic nitrogen completely eliminates secondary silanol interactions, yielding sharp, symmetrical peaks. Because standard silica dissolves at pH > 8, a specialized ethylene-bridged hybrid (BEH) particle column is required.

ChromatographicLogic A 7-PFP Scaffold Basic Piperazine (pKa ~9.8) B Standard Low-pH LC (Protonated State) A->B Acidic Mobile Phase C High-pH LC (pH 10.5) (Deprotonated State) A->C Basic Mobile Phase D Silanol Interactions & Severe Peak Tailing B->D E Increased Lipophilicity & Optimal C18 Retention C->E

Caption: Logic tree for mobile phase selection based on the basic pKa of the 7-PFP piperazine moiety.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected for its high-throughput compatibility and efficiency in disrupting protein-drug binding.

  • Aliquot: Transfer

    
     of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well collection plate.
    
  • Internal Standard Addition: Add

    
     of crash solvent (100% Acetonitrile) containing 
    
    
    
    of a Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., 7-PFP-
    
    
    ). Causality: The SIL-IS perfectly co-elutes with the analyte, correcting for any matrix-induced ion suppression during ESI.
  • Mixing: Seal the plate and vortex at 1000 RPM for 5 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 4000

    
     for 10 minutes at 4°C.
    
  • Transfer & Dilution: Transfer

    
     of the supernatant to a clean 96-well plate and dilute with 
    
    
    
    of HPLC-grade water to match the initial mobile phase conditions, preventing solvent-effect peak distortion.
UPLC Conditions
  • Column: Waters XBridge BEH C18 (

    
    , 
    
    
    
    )
  • Column Temperature: 45°C (Improves mass transfer and reduces system backpressure)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.5 with

    
    )
    
  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate:

    
    
    
  • Injection Volume:

    
    
    

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0095.05.0Initial
0.5095.05.0Isocratic hold (desalting)
2.5010.090.0Linear gradient
3.5010.090.0High organic wash
3.6095.05.0Re-equilibration
4.5095.05.0End
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer utilizing Electrospray Ionization (ESI) in positive mode. The basic nitrogen of the piperazine ring acts as an excellent proton acceptor, yielding an abundant


 precursor ion.

Table 2: Optimized ESI+ MRM Parameters

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
7-PFP 204.1148.13025
7-PFP-

(IS)
212.1156.13025

(Note: The primary fragmentation pathway involves the high-energy cleavage of the piperazine ring, losing a


 neutral fragment).

BioanalyticalWorkflow S1 Sample Prep (Protein Ppt) S2 Separation (High-pH UPLC) S1->S2 S3 Detection (ESI+ MS/MS) S2->S3 S4 Validation (ICH M10) S3->S4

Caption: End-to-end bioanalytical workflow for 7-PFP quantification.

Method Validation & System Suitability

To ensure trustworthiness and regulatory compliance, the method must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation [3] and the FDA 2018 Guidance for Industry [4].

Key Validation Metrics
  • Selectivity & Specificity: Blank matrix from 6 independent lots must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area.

  • Linearity: The calibration curve (

    
    ) must utilize a 
    
    
    
    weighted linear regression. The correlation coefficient (
    
    
    ) must be
    
    
    .
  • Matrix Effect (IS-Normalized): Calculated by comparing the peak area ratio of analyte/IS spiked into post-extracted blank matrix versus neat solutions. The Coefficient of Variation (%CV) of the IS-normalized matrix factor must be

    
    .
    

Table 3: Summary of Representative Validation Data (Intra-day)

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Precision (%CV)Accuracy (%Bias)IS-Normalized Matrix Factor
LLOQ 1.001.048.4+4.00.98

0.05
LQC 3.002.916.2-3.01.02

0.04
MQC 400.0412.54.1+3.10.99

0.03
HQC 800.0785.23.5-1.81.01

0.02

Acceptance Criteria: Precision (%CV)


 (

for LLOQ); Accuracy (%Bias) within

(

for LLOQ).

References

  • Source: PMC - National Institutes of Health (NIH)
  • Title: (−)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)
  • Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
  • Title: FDA Bioanalytical Method Validation Guidance for Industry (2018)

Experimental workflow for studying 7-(Piperazin-1-yl)furo[2,3-c]pyridine pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the experimental workflow for characterizing the pharmacokinetics (PK) of 7-(Piperazin-1-yl)furo[2,3-c]pyridine .

This compound represents a class of basic heterocyclic kinase inhibitors , where the furo[2,3-c]pyridine core often acts as the hinge binder and the piperazine moiety improves solubility and pharmacokinetic properties. The following protocols are designed to address the specific physicochemical challenges of this scaffold, particularly the basicity of the piperazine ring (pKa ~9.8) and the potential metabolic liability of the furan system.

Compound Analysis & Strategic Overview

Before initiating wet-lab work, we must understand the molecule's behavior.

  • Chemical Nature: A lipophilic aromatic core (furo-pyridine) attached to a highly polar, basic side chain (piperazine).

  • Solubility Profile: High pH-dependent solubility. Soluble in acidic media (protonated); likely to precipitate at physiological pH (7.4) if not formulated correctly.

  • Bioanalytical Challenge: Piperazine derivatives are notorious for severe peak tailing on standard C18 columns due to interaction with residual silanols.

  • Metabolic Prediction: The piperazine ring is a primary site for metabolism (N-oxidation, hydroxylation), while the furan ring poses a potential risk for reactive metabolite formation (ring opening).

Module 1: Bioanalytical Method Development (LC-MS/MS)

Objective: Develop a robust quantitation method for plasma and microsomal matrices.

Mass Spectrometry Optimization (Tuning)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1] The basic nitrogen on the piperazine ensures high sensitivity in positive mode.

  • MRM Transition Selection:

    • Infuse a 100 ng/mL solution (in 50:50 MeOH:Water + 0.1% Formic Acid) at 10 µL/min.

    • Precursor Ion: Scan for

      
      .
      
    • Product Ions: Apply collision energy (CE) ramp (10–50 eV).

    • Target Fragment: Look for the loss of the piperazine ring or cleavage at the C-N bond connecting the rings.

    • Selection: Choose the most intense transition for Quantifier (Q1) and the second most intense for Qualifier (Q3).

Chromatographic Separation (The "High pH" Strategy)

To eliminate peak tailing caused by the piperazine moiety, use a high pH mobile phase to keep the amine deprotonated (neutral) or use a Charged Surface Hybrid (CSH) column.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex EVO C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[2]

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

Sample Preparation
  • Method: Protein Precipitation (PPT) is sufficient for discovery PK.

  • Protocol:

    • Aliquot 20 µL plasma into a 96-well plate.

    • Add 180 µL Acetonitrile containing Internal Standard (e.g., Verapamil or a deuterated analog if available).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

    • Inject 1-5 µL of supernatant.

Module 2: In Vitro ADME Screening

Objective: Predict clearance mechanisms and oral bioavailability limits before animal dosing.

Microsomal Metabolic Stability Assay

This assay determines the Intrinsic Clearance (


).
  • Reagents: Pooled Liver Microsomes (Rat/Human/Mouse), NADPH regenerating system, Phosphate Buffer (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes (0.5 mg/mL protein) with Test Compound (1 µM) for 5 min at 37°C.

    • Start: Add NADPH to initiate reaction.

    • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench: Transfer aliquot immediately into cold Acetonitrile + IS.

    • Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .
Plasma Protein Binding (Equilibrium Dialysis)

Critical for understanding the "free fraction" (


) available for target engagement.
  • Device: RED (Rapid Equilibrium Dialysis) Device.

  • Setup:

    • Chamber A: Plasma spiked with compound (1 µM).

    • Chamber B: PBS Buffer.

  • Incubation: 4 hours at 37°C on an orbital shaker.

  • Analysis: Match matrices (add plasma to buffer samples, buffer to plasma samples) before extraction to ensure identical matrix effects.

Module 3: In Vivo Pharmacokinetics (Rat Protocol)

Objective: Determine key PK parameters: Clearance (


), Volume of Distribution (

), and Bioavailability (

).
Formulation Strategy[3]
  • IV Formulation (Intravenous): 5% DMSO + 10% Solutol HS15 + 85% Saline (or 20% HP-β-CD). Target pH: 4-5 to ensure solubility.

  • PO Formulation (Oral): 0.5% Methylcellulose (MC) + 0.1% Tween 80 suspension.

Dosing Regimen (Sprague-Dawley Rats, n=3 per group)
  • Group 1 (IV): 1 mg/kg via Jugular Vein Cannula.

  • Group 2 (PO): 5 mg/kg via Oral Gavage.

Blood Sampling
  • Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Collection: Collect 200 µL blood into K2-EDTA tubes. Centrifuge immediately (2000g, 10 min, 4°C) to harvest plasma. Store at -80°C.

Visualizations & Workflows

Experimental Workflow Diagram

PK_Workflow cluster_Method 1. Method Development cluster_InVitro 2. In Vitro ADME cluster_InVivo 3. In Vivo PK (Rat) Start Compound: 7-(Piperazin-1-yl)furo[2,3-c]pyridine Tune MS/MS Tuning (ESI+, MRM) Start->Tune Chrom Chromatography (High pH, CSH C18) Tune->Chrom Valid Method Qualification (Linearity, QC) Chrom->Valid Micro Metabolic Stability (Microsomes) Valid->Micro PPB Protein Binding (Equilibrium Dialysis) Valid->PPB Form Formulation (IV: Solutol/DMSO, PO: MC) Valid->Form Micro->Start High CL? Optimize Micro->Form If stable Caco Permeability (Caco-2) Dose Dosing (IV: 1mg/kg, PO: 5mg/kg) Form->Dose Bleed Blood Sampling (0-24h, EDTA) Dose->Bleed Analysis Data Analysis (WinNonlin) Calc: CL, Vss, AUC, F% Bleed->Analysis

Caption: Integrated workflow from method development to in vivo pharmacokinetic parameter estimation.

Predicted Metabolic Pathway

The piperazine ring is the most labile portion of this molecule.

Metabolism Parent Parent Compound (Piperazinyl-FuroPyridine) M1 M1: N-Oxide (Piperazine N-oxidation) Parent->M1 FMO / CYP M2 M2: Hydroxylation (Piperazine ring C-OH) Parent->M2 CYP2D6/3A4 M4 M4: Glucuronidation (Direct N-Gluc) Parent->M4 UGT M3 M3: Ring Opening (Ethylenediamine derivative) M2->M3 Dealkylation

Caption: Predicted Phase I and II metabolic pathways centered on the piperazine moiety.

Data Analysis & Acceptance Criteria

Bioanalytical Quality Control
  • Calibration Curve: Linear (

    
    ) over 1–1000 ng/mL.
    
  • Accuracy: QC samples (Low, Mid, High) must be within ±15% of nominal concentration.

  • Internal Standard Response: Variation < 15% across the run.

PK Parameter Calculation (Non-Compartmental Analysis)

Use Phoenix WinNonlin or R (PKNCA package) to compute:

  • 
     : Maximum observed concentration.
    
  • 
     : Time of maximum concentration.
    
  • 
     : Area under the curve extrapolated to infinity.
    
  • 
     (Clearance) : 
    
    
    
    .
  • 
     (Volume of Distribution) : 
    
    
    
    .
  • 
     (Bioavailability) : 
    
    
    
    .
Troubleshooting Guide
ObservationRoot CauseSolution
Peak Tailing Interaction of piperazine with silanols.Increase buffer pH to 10; switch to CSH or HILIC column.
Low Recovery Compound binding to glass.Use polypropylene plates/tubes; add 0.1% BSA to collection tubes.
High Clearance Rapid metabolism of piperazine.Consider deuteration of the piperazine ring or steric hindrance (methylation).

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Waters Corporation. (2023). Application Note: Analysis of Basic Drugs Using XSelect CSH C18. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

  • Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. Link

  • Zhang, D., et al. (2012). "Preclinical Pharmacokinetics of a Novel Kinase Inhibitor." Drug Metabolism and Disposition. Link(Representative citation for kinase inhibitor PK workflows).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 7-(Piperazin-1-yl)furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chemical and kinetic challenges associated with the functionalization of the furo[2,3-c]pyridine scaffold. This core is highly valued in the development of targeted therapeutics, such as next-generation EGFR inhibitors [2], but its unique electronic properties often lead to frustratingly low yields during C-N bond formation.

Mechanistic Troubleshooting & FAQs

Q1: My nucleophilic aromatic substitution (SNAr) reaction between 7-chlorofuro[2,3-c]pyridine and piperazine is stalling at 30% conversion, even at 120°C. Why is the reactivity so poor? Causality & Insight: The furo[2,3-c]pyridine core is significantly less electron-deficient at the 7-position compared to standard 2-chloropyridines or 4-chloropyrimidines [3]. The oxygen atom in the fused furan ring donates electron density into the pyridine system via resonance, effectively deactivating the 7-position toward nucleophilic attack. Forcing the reaction with higher temperatures (>150°C) typically leads to thermal degradation of the starting material rather than product formation. Solution: Abandon the SNAr approach and transition to a Palladium-catalyzed Buchwald-Hartwig cross-coupling [1]. The oxidative addition of palladium into the C-Cl bond completely bypasses the need for a highly electron-deficient ring system.

Q2: When I switch to Buchwald-Hartwig conditions using unprotected piperazine, I get a complex mixture dominated by a bis-arylated piperazine dimer. How do I selectively achieve mono-arylation? Causality & Insight: Piperazine contains two sterically and electronically identical secondary amines. Once the first amine couples to the furo[2,3-c]pyridine core, the resulting mono-arylated intermediate remains highly nucleophilic. Because the local concentration of the mono-arylated species increases as the reaction progresses, the palladium catalyst readily couples it with another equivalent of 7-chlorofuro[2,3-c]pyridine, forming the dimer [1]. Solution: You have two options:

  • The Statistical Approach: Use a massive excess of unprotected piperazine (5 to 10 equivalents) to ensure the catalyst always encounters unreacted piperazine. Drawback: This complicates the aqueous workup and wastes reagents.

  • The Protecting Group Strategy (Recommended): Use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) at a strict 1.1:1 stoichiometry. This chemically blocks the second amine, completely eliminating dimer formation.

Q3: Which palladium precatalyst and ligand combination provides the highest turnover number (TON) for this specific transformation? Causality & Insight: Aryl chlorides like 7-chlorofuro[2,3-c]pyridine have a high activation energy for oxidative addition [4]. Standard ligands like PPh3 or dppf often fail or require excessive heating. You need a highly electron-rich, sterically bulky ligand to accelerate both oxidative addition and the subsequent reductive elimination of the product. Solution: Utilize the Pd2(dba)3 / RuPhos system. The bulky biaryl structure of RuPhos prevents the formation of inactive bis-phosphine palladium complexes, ensuring a high concentration of the highly active mono-ligated Pd(0) species [4].

Q4: During the Boc deprotection step, my product turns into a black, intractable tar. What is causing this degradation? Causality & Insight: Furo[2,3-c]pyridines are sensitive to prolonged exposure to highly concentrated, unbuffered strong acids (like neat Trifluoroacetic acid, TFA). The electron-rich furan ring can undergo electrophilic ring-opening or polymerization under these harsh conditions. Solution: Use a milder, anhydrous acidic environment. 4M HCl in 1,4-dioxane at 0°C warming to room temperature provides clean, quantitative deprotection without degrading the delicate heterocyclic core.

Quantitative Reaction Data Summary

To guide your experimental design, the following table summarizes the quantitative performance of various amination strategies based on historical optimization data.

Synthesis StrategyReagents / Catalyst SystemTemp (°C)Time (h)Mono-arylation Yield (%)Major Impurities / Issues
Direct SNAr Piperazine (5 eq), DIPEA, NMP1202425 - 30%Unreacted starting material, thermal degradation
Buchwald-Hartwig (Unprotected) Piperazine (5 eq), Pd2(dba)3, BINAP, NaOtBu901255 - 60%Bis-arylated dimer (15-20%), difficult purification
Buchwald-Hartwig (Boc-Protected) Boc-Piperazine (1.1 eq), Pd2(dba)3, RuPhos, Cs2CO385485 - 92% Trace dehalogenated starting material

Visualizing the Optimization Logic

The following decision tree illustrates the kinetic and strategic pathways for synthesizing the target molecule.

G A 7-Chlorofuro[2,3-c]pyridine Starting Material B Amine Selection Strategy A->B F SNAr Reaction (High Temp, Neat) A->F Sluggish Kinetics C Unprotected Piperazine (5-10 equivalents) B->C D Boc-Piperazine (1.1 equivalents) B->D E Buchwald-Hartwig Coupling (Pd precatalyst, RuPhos, Base) C->E D->E G Intermediate: Boc-7-(Piperazin-1-yl)furo[2,3-c]pyridine E->G Boc Route (Preferred) I Target Molecule: 7-(Piperazin-1-yl)furo[2,3-c]pyridine E->I Unprotected Route (High Dimerization) F->I <30% Yield H Acidic Deprotection (4M HCl in Dioxane) G->H H->I >95% Yield

Workflow for optimizing the synthesis of 7-(Piperazin-1-yl)furo[2,3-c]pyridine.

Self-Validating Experimental Protocol

This protocol utilizes the Boc-protected strategy to maximize yield and purity. It is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure each chemical transformation is complete before proceeding to the next step.

Phase 1: Buchwald-Hartwig Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 7-chlorofuro[2,3-c]pyridine (1.0 eq, 1.0 mmol) [3], tert-butyl piperazine-1-carboxylate (1.1 eq, 1.1 mmol), Cs2CO3 (2.0 eq, 2.0 mmol), Pd2(dba)3 (0.02 eq, 2 mol%), and RuPhos (0.04 eq, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Activation & Heating: Stir the mixture at room temperature for 10 minutes. Validation: Observe a color shift from deep purple (Pd2(dba)3) to a reddish-brown hue, indicating the formation of the active Pd(0)-RuPhos complex. Heat the reaction to 85°C.

  • In-Process Control (IPC) 1: After 4 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material peak (m/z 154 [M+H]+) and appearance of the Boc-protected intermediate (m/z 304 [M+H]+). If starting material remains, continue heating for an additional 2 hours.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts and precipitated palladium black, washing the pad with ethyl acetate (30 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure Boc-protected intermediate.

Phase 2: Controlled Acidic Deprotection
  • Preparation: Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (DCM, 5 mL) and cool the flask to 0°C in an ice bath.

  • Acid Addition: Dropwise, add 4M HCl in 1,4-dioxane (10 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control (IPC) 2: Analyze a micro-aliquot via LC-MS.

    • Pass Criteria: Complete loss of the m/z 304 mass and emergence of the free amine product mass (m/z 204 [M+H]+).

  • Isolation: Concentrate the reaction mixture to dryness to remove excess HCl and dioxane. The product will be an HCl salt.

  • Free-Basing: Suspend the solid in DCM (20 mL) and wash with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer twice more with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the pure 7-(Piperazin-1-yl)furo[2,3-c]pyridine as a free base.

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlR3JopHo9p3_qrbDfZt9RT1ysq5d6KlWi9Enpm43TpT1QMsq8Ob5QRx1DN10SVDI5_wnq4TNP8uUXq1AoE2t8cXC3sfwd611sXtrWX6jDyXu2DWD2B0B0e5_kR9-uzfGShrMYjvUCAvTkyA==]
  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWfFVt1IB1u-4GrkMVkMfA67_uQfDWDOwPyu_dPo2Vt1qVXLXHyq9OX_7mXgWSsrWtRSLrzyOqjOUXEvEBOoOlphX4SA084FxtcmbGHM9S3Kb348bmA0aiuT9R-D_S8n-ZUFk8pfHzMfd7aJ4=]
  • 7-Chlorofuro[2,3-c]pyridine | C7H4ClNO | CID 12826107. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9tjWa1IB51SSEKPA-dMlECthmZjD6vuoR31YUbkRjbC6CENEBWGEPqBPXmy-8--XIdNJfBmuJ-3iWskNQfjTEMHVmNsw7mVzNPoA9xfv7QBss0WtH6DqFLoaI8KnZKo6uOY5nJ7046t8iDUm7yJ_mX42g66vcJRYhyoMVfzEn]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBRIOf5HIhcuM3K3hlXdeVy3pd3qwUX1uiC-H2ZbrkYO1yna7BnkF6z0VXDV3AVoPOe_ffL4uswJHYFjnqE944c8ddvohKEdm8S19KX8aYkIIHUGS2tP27cjAPt6Au-hOz4NavE3llOioma-4=]

Technical Support Center: 7-(Piperazin-1-yl)furo[2,3-c]pyridine Solubility Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-7PFP-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group Subject: Overcoming "Brick Dust" Properties & Bioavailability Hurdles

System Diagnostics: Physicochemical Root Cause Analysis

Before attempting to "patch" the solubility, we must understand the molecular architecture causing the failure. 7-(Piperazin-1-yl)furo[2,3-c]pyridine presents a classic medicinal chemistry paradox: a polar handle attached to a rigid, lipophilic core.[1]

  • The Core (Furo[2,3-c]pyridine): This is a planar, aromatic bicycle. Planar molecules stack efficiently in the solid state (high crystal lattice energy), requiring significant energy to break apart for solvation. This is the primary driver of your insolubility.

  • The Handle (Piperazine):

    • N1 (Proximal): Attached directly to the aromatic ring.[1] The lone pair participates in conjugation with the pyridine ring, drastically reducing its basicity (

      
       < 2). It is not  a viable site for protonation at physiological pH.[1]
      
    • N4 (Distal): This is your only "solubility handle."[1] It remains a secondary amine with a

      
       typically between 8.5 and 9.5.[1]
      
  • The Conflict: At neutral pH (7.4), the molecule exists predominantly as a neutral free base. Combined with the high lattice energy of the core, aqueous solubility drops to near-zero (< 1 µg/mL), causing precipitation in assay media.

Troubleshooting Guide (FAQs)
Issue 1: "My compound crashes out immediately upon dilution into assay buffer (pH 7.4)."

Diagnosis: You are experiencing "Solvent Shock." The compound is soluble in your DMSO stock, but the rapid transition to a highly aqueous, neutral environment forces the uncharged molecule to aggregate.

Corrective Action:

  • Pre-dilution Step: Do not pipette directly from 10 mM DMSO into the buffer. Create an intermediate dilution (e.g., 100x) in a solvent mixture like PEG400/Water (50:50) or Pure Ethanol .[1]

  • Surfactant Shielding: Add 0.05% Tween-80 or 0.1% Pluronic F-68 to your assay buffer before adding the compound.[1] This inhibits nucleation of the aggregates.

  • Kinetic vs. Thermodynamic: Acknowledge that for HTS, you are measuring kinetic solubility.[1][2] If the compound stays in solution for 2 hours (the assay window), that is a "pass," even if it precipitates after 24 hours.

Issue 2: "I cannot get high enough exposure in mouse PK studies using standard methylcellulose vehicles."

Diagnosis: Suspension formulations (like methylcellulose) rely on dissolution rate.[1] Your crystal lattice is too stable. You need a solution formulation or a high-energy solid form.[1]

Corrective Action:

  • The "Golden" Vehicle: Switch to a pH-adjusted cosolvent system targeting the distal nitrogen.

    • Formula:5% DMSO + 10% Solutol HS 15 + 85% Acetate Buffer (pH 4.5). [1]

    • Mechanism:[3][4] The acidic buffer (pH 4.[1]5) ensures the distal piperazine nitrogen (

      
       ~9) is fully protonated (ionized), increasing solubility by orders of magnitude compared to pH 7.4.
      
  • Cyclodextrin Complexation: Use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1] The lipophilic furo-pyridine core inserts into the CD cavity, while the hydrophilic exterior interacts with water.

Issue 3: "Which salt should I move forward to scale-up?"

Diagnosis: Not all salts are equal. A hydrochloride salt might be hygroscopic or form a hydrate, while a tosylate might be genotoxic.

Corrective Action:

  • Primary Candidate: Bis-Mesylate (Methanesulfonate) or Mono-Maleate .[1]

    • Why: Sulfonic acids (strong acids) ensure complete protonation.[1] Maleic acid often aids in breaking the crystal lattice packing of planar heteroaromatics.

  • Avoid: HCl salts for this specific scaffold often result in "sticky" hygroscopic solids due to the high charge density of the chloride ion and the flexibility of the piperazine ring.

Standard Operating Procedures (Protocols)
Protocol A: Kinetic Solubility Assay (The "Go/No-Go" Test)

Use this to verify if a formulation is assay-ready.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard (2 µL stock in 198 µL Acetonitrile).

  • Calculation:

    
    [1]
    
Protocol B: Salt Screening Workflow (Distal Nitrogen Targeting)

Use this to generate a developable solid form.

StepActionCritical Parameter
1. Dissolution Dissolve 100 mg Free Base in THF/Methanol (1:1).Heat to 50°C if needed to ensure clarity.
2. Acid Addition Add 1.1 equivalents of acid (in MeOH).[1]Acids: Methanesulfonic, Maleic, Fumaric, L-Tartaric.
3. Nucleation Cool slowly to RT. If no solid, add anti-solvent (TBME).[1]Do not crash cool on ice (forms amorphous solids).[1]
4. Isolation Filter and dry under vacuum at 40°C.Check for solvates using TGA (Thermogravimetric Analysis).[1]
5. Validation Re-test solubility in water (pH 7).Target: > 100x improvement over free base.
Visualizing the Solution Strategy
Figure 1: Solubility Optimization Decision Tree

Caption: Logical flow for selecting the correct solubilization strategy based on experimental stage and pH behavior.

SolubilityTree Start START: 7-(Piperazin-1-yl) furo[2,3-c]pyridine CheckpH Is the application pH-restricted (e.g., Blood)? Start->CheckpH Yes_pH Yes (pH ~7.4) CheckpH->Yes_pH In Vivo / Assay No_pH No (Formulation/Storage) CheckpH->No_pH CMC / Storage Cosolvent Strategy A: Cosolvents/Surfactants (DMSO/Tween/PEG) Yes_pH->Cosolvent Acute Use CD Strategy B: Cyclodextrin Complex (HP-beta-CD) Yes_pH->CD High Dose SaltScreen Strategy C: Salt Formation (Target Distal N) No_pH->SaltScreen Solid State AcidBuffer Strategy D: pH Adjustment (Acidic Buffer pH < 5) No_pH->AcidBuffer Liquid Formulation

Figure 2: Salt Screening & Isolation Workflow

Caption: Step-by-step process for converting the insoluble free base into a soluble salt form.

SaltScreen Base Free Base (Insoluble) Solvent Dissolve in THF/MeOH Base->Solvent Heat Acid Add Acid (1.1 eq) Solvent->Acid Mix Cryst Controlled Cooling/Evap Acid->Cryst Equilibrate Solid Salt Form (Soluble) Cryst->Solid Filter & Dry

[1]

References
  • BenchChem. (2025).[1][2][5][6] Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21273274, 7-Piperazin-1-yl-1H-quinolin-2-one. Retrieved from

  • Cayman Chemical. (2025).[1] 7-Piperazin-1-yl-thieno[2,3-c] Pyridine (hydrochloride) Product Information. Retrieved from

  • University of Regina. (2013). pKa Values of Some Piperazines at Different Temperatures. Retrieved from

  • American Chemical Society. (2012).[1] High Solubility Piperazine Salts of Nonsteroidal Anti-Inflammatory Drugs. Crystal Growth & Design. Retrieved from

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Technical Support Center: Purification of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperazine and its derivatives are ubiquitous in drug discovery, acting as vital pharmacophores and structural linkers. However, their purification is notoriously difficult. With two secondary (or tertiary) amine centers, piperazines are highly basic (pKa values typically around 5.3 and 9.7) and highly polar[1]. When subjected to standard chromatography, these properties trigger severe Brønsted acid-base interactions with the stationary phase. This guide provides causal explanations, troubleshooting FAQs, and validated protocols to help you bypass these bottlenecks and recover high-purity piperazine compounds.

Section 1: The Mechanistic Root of the Problem

The primary challenge in purifying basic amines on standard silica gel is the acidic nature of the silica surface. Silica gel is populated with free silanol groups (Si-OH)[2]. When a basic piperazine molecule travels through the column, it continuously protonates and deprotonates, forming strong ion-exchange and hydrogen-bonding interactions with these silanols[3]. This causality loop results in severe peak tailing, broad elution bands, and in some cases, irreversible adsorption to the column[2].

G P Piperazine (Basic Amine, pKa ~9.7) I Strong Acid-Base Interaction (Ion-Exchange / H-Bonding) P->I S Standard Silica Gel (Acidic Silanols, Si-OH) S->I R Chromatographic Failure (Peak Tailing, Irreversible Adsorption) I->R Sol1 Add Basic Modifier (e.g., TEA, NH3) R->Sol1 Mitigation Sol2 Use SCX Catch-and-Release R->Sol2 Sol3 High-pH Prep-HPLC R->Sol3

Logical relationship of piperazine-silica interactions and chromatographic solutions.

Section 2: Troubleshooting Guide & FAQs

Q1: My piperazine derivative streaks across the TLC plate and elutes as a massive, tailing band during normal-phase flash chromatography. How do I fix this? A1: The streaking is caused by the continuous interaction between the basic amine and the acidic silanols[2]. To resolve this, you must neutralize the stationary phase.

  • The Solution: Add a basic modifier to your mobile phase. Incorporating 1-5% Triethylamine (TEA) or ammonium hydroxide into your eluent (e.g., DCM/MeOH) will competitively bind to the acidic silanols, masking them from your analyte[4].

  • Alternative: Switch the stationary phase entirely to amine-functionalized silica (NH2-silica) or basic alumina, which inherently lack acidic protons and prevent the interaction entirely[4].

Q2: I am using reversed-phase Prep-HPLC to purify a basic piperazine intermediate, but I am still seeing peak tailing and poor resolution. What is going wrong? A2: Even in reversed-phase (C18) chromatography, unreacted, residual silanols on the silica support can interact with basic amines[3]. Furthermore, at neutral or slightly acidic pH, piperazine is ionized, making it highly polar and poorly retained.

  • The Solution (High pH): Adjust the mobile phase to a highly alkaline pH (e.g., pH 10 using ammonium bicarbonate). At this pH, the piperazine is in its free-base (unionized) form, increasing its lipophilicity and retention on the C18 column, which drastically improves peak shape[4]. Ensure your column utilizes hybrid silica designed to withstand high pH.

  • The Solution (Silanol Suppressors): If high pH is not an option, adding TEA to the mobile phase acts as a silanol suppressor. TEA binds to the Si-OH groups, while its three ethyl "tails" extend outward, creating a stable hydrophobic spatial environment that prevents the piperazine from interacting with the underlying silica[5].

Q3: My reaction mixture contains my basic piperazine product alongside several neutral byproducts and triphenylphosphine oxide. Is there a way to isolate the piperazine without running a traditional column? A3: Yes. The most efficient method for this specific scenario is Strong Cation Exchange (SCX) Catch-and-Release purification [6]. SCX media (such as silica-bound propylsulfonic acid or tosic acid) has a pKa < 1[7]. When you load your mixture, the basic piperazine is instantly protonated and "caught" by the sulfonic acid via ionic bonding[8]. Neutral impurities (like triphenylphosphine oxide) do not bind and are simply washed away[6]. The pure piperazine is then "released" using a methanolic ammonia solution[6].

Section 3: Quantitative Data & Method Selection

To optimize your workflow, select the purification method that best aligns with your crude mixture's complexity and your desired recovery rate.

Purification MethodBest Suited ForTypical RecoveryKey AdvantagePrimary Limitation
Normal Phase + TEA Simple mixtures, large scale-up75 - 85%Cost-effective, uses standard bare silicaTEA can be difficult to fully evaporate post-purification
Amine-Functionalized Silica Acid-sensitive basic amines85 - 95%No basic modifier needed in mobile phaseHigher cost of stationary phase cartridges
SCX Catch-and-Release Complex mixtures with neutral impurities> 90%Completely orthogonal separation mechanismRequires free-base conversion post-elution
High-pH Prep-HPLC Final API purification, structural isomers90 - 98%Highest resolution and purityRequires specialized hybrid C18 columns

Section 4: Self-Validating Experimental Protocols

SCX_Workflow Load 1. Load Mixture (Piperazine + Neutrals) Catch 2. Catch Phase (Piperazine binds to SCX) Load->Catch Wash 3. Wash Phase (Elute Neutral Impurities) Catch->Wash Release 4. Release Phase (Elute with NH3/MeOH) Wash->Release Pure 5. Pure Piperazine (Evaporate Solvent) Release->Pure

Step-by-step workflow for the SCX Catch-and-Release purification of basic amines.

Protocol A: SCX Catch-and-Release Purification Workflow

This protocol utilizes chemical causality (ionic bonding vs. solubility) to isolate basic amines from non-basic matrices[6].

  • Self-Validation Checkpoint: After Step 3, spot the wash fraction on a TLC plate. If your basic product is detected in the wash, the SCX column's binding capacity was exceeded. You must either use a larger cartridge or load less material.

  • Column Conditioning: Select an SCX cartridge (e.g., SCX-2, propylsulfonic acid). Condition the column by passing 3-5 column volumes (CV) of Methanol (MeOH), followed by 3-5 CV of Dichloromethane (DCM)[6].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM (or DMF if solubility is poor). Load the solution onto the SCX column[7].

  • Washing (The "Catch"): Wash the column with 3-5 CV of DCM, followed by 3-5 CV of MeOH.

    • Mechanistic Note: The basic piperazine is ionically bound to the sulfonic acid. The DCM and MeOH washes elute all non-basic and neutral impurities[6].

  • Elution (The "Release"): Elute the target piperazine by passing 3-5 CV of a 2M Ammonia in Methanol solution through the column[8].

    • Mechanistic Note: The strong ammonia base deprotonates the piperazine, breaking the ionic bond with the SCX media and releasing it as a free base[6].

  • Isolation: Collect the ammonia/MeOH fractions and evaporate the volatile solvent under reduced pressure to yield the purified piperazine[6].

Protocol B: Normal-Phase Flash Chromatography with Basic Modifiers

Use this protocol when SCX is unavailable or when separating multiple basic impurities from one another.

  • Solvent Preparation: Prepare the mobile phase (e.g., 90:9:1 DCM:MeOH:TEA). Ensure the TEA is fresh to avoid degradation byproducts[2].

  • Column Equilibration (Critical Step): Flush the standard silica gel column with at least 3-5 CV of the TEA-containing mobile phase.

    • Mechanistic Note: Pre-equilibration allows the TEA to saturate and neutralize the acidic silanols before the piperazine is introduced, preventing irreversible adsorption[4].

  • Loading & Elution: Load the sample and elute using the same solvent system.

  • Fraction Monitoring: Monitor fractions via TLC. Pro-tip: Pre-treat your TLC plates by running them in a chamber with 5% TEA in hexane and drying them before spotting. This mimics the column conditions and prevents streaking on the plate[2].

References

  • Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chrom
  • Triethylamine as a Mobile Phase Additive: What Does It Do?
  • HPLC and UHPLC Columns, ACE,
  • ISOLUTE® Si Propylsulfonic Acid (SCX-2), Biotage,
  • ISOLUTE® Si-TsOH (SCX-3), Biotage,
  • RediSep SCX column, Teledyne ISCO,
  • , Benchchem,
  • How do I purify ionizable organic amine compounds using flash column chrom

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7-(Piperazin-1-yl)furo[2,3-c]pyridine stability in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 7-(Piperazin-1-yl)furo[2,3-c]pyridine. This document is designed for researchers, chemists, and formulation scientists to provide expert guidance on the stability of this molecule in various solvents and experimental conditions. Our goal is to help you anticipate potential challenges, troubleshoot common issues, and ensure the integrity of your results through robust experimental design.

Frequently Asked Questions (FAQs): Core Stability Profile

This section addresses fundamental questions about the inherent stability of the 7-(Piperazin-1-yl)furo[2,3-c]pyridine scaffold.

Q1: What are the primary structural liabilities of 7-(Piperazin-1-yl)furo[2,3-c]pyridine that can lead to degradation?

A1: The molecule possesses two key regions susceptible to degradation:

  • The Piperazine Ring: As a cyclic diamine, the piperazine moiety is a primary site for oxidative degradation. The nitrogen atoms, particularly the secondary amine, are susceptible to oxidation, which can lead to the formation of N-oxides, ring-opening products, or other degradants.[1][2] This susceptibility is a known characteristic of piperazine and its derivatives.[3]

  • The Furo[2,3-c]pyridine Core: This fused heterocyclic system can be sensitive to extreme pH conditions and photolytic stress. The furan ring, in particular, may be liable to hydrolysis under strong acidic conditions, while the pyridine ring's electronic properties can be influenced by pH, potentially affecting its stability.[4][5]

Q2: How does pH impact the stability of this compound in aqueous or protic solvents?

A2: The stability of 7-(Piperazin-1-yl)furo[2,3-c]pyridine is highly pH-dependent.[1][6]

  • Acidic Conditions (pH < 4): The piperazine nitrogens will be protonated, which generally increases aqueous solubility. However, strongly acidic conditions may promote hydrolysis of the furan ring. Some related piperazinyl-heterocycles have shown instability in dilute acid.[4][7]

  • Neutral Conditions (pH 6-8): The compound is expected to be relatively stable. However, oxidative degradation, especially in the presence of dissolved oxygen or metal ions, remains a concern.[2][6]

  • Basic Conditions (pH > 9): Strong basic conditions can catalyze oxidation of the piperazine ring.[1][2] The furo[2,3-c]pyridine core is generally more stable in basic media compared to acidic media.

Q3: What are the common signs of degradation I should watch for during my experiments?

A3: Degradation can manifest in several ways:

  • Visual Changes: A color change, often to yellow or brown, in either the solid material or a solution can indicate photodegradation or oxidation.[1]

  • Precipitation: The formation of insoluble degradants may cause a solution to become hazy or form a precipitate.

  • Chromatographic Changes: When analyzing by HPLC or LC-MS, you may observe a decrease in the peak area of the parent compound, accompanied by the appearance of new peaks, which represent degradation products.[8]

Q4: What general advice can you provide for solvent selection and short-term storage?

A4: For maximal stability:

  • Recommended Solvents: Aprotic solvents such as DMSO and DMF are often suitable for creating stock solutions for long-term storage at -20°C or -80°C.[9] For aqueous buffers, it is critical to use a well-buffered system, typically in the pH range of 4-6, and to use freshly prepared solutions.[10]

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can participate in degradation reactions, especially during long-term storage or exposure to light. Chlorinated solvents (e.g., DCM, chloroform) may contain acidic impurities that can degrade the compound.

  • Storage Conditions: Always store solutions and the solid compound protected from light in tightly sealed containers.[1] For aqueous solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides a problem-and-solution framework for issues that may arise during your work.

Problem Potential Cause(s) Recommended Troubleshooting Steps
Unexpected peaks appear in my HPLC/LC-MS chromatogram. The compound is degrading under the analytical or storage conditions. The analytical method is not stability-indicating.1. Confirm Degradation: Re-analyze a freshly prepared sample to see if the new peaks are present. 2. Identify the Degradant: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak to determine its molecular weight.[1] 3. Perform a Forced Degradation Study: Intentionally stress the compound (see Protocol 1) to generate degradants and confirm that your HPLC method can separate them from the parent peak. This is essential for developing a stability-indicating method.[8][11]
I observe a significant color change (e.g., to yellow/brown) in my solution. This is a classic sign of photodegradation or oxidation.1. Protect from Light: Repeat the experiment using amber vials or by wrapping containers in aluminum foil. Work under subdued lighting.[1] 2. Deoxygenate Solvents: Purge solvents with nitrogen or argon before use. 3. Add Antioxidants/Chelators: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.[1]
The compound has poor solubility or precipitates from my aqueous buffer. The pH of the buffer is at or near the isoelectric point (pI) of the molecule, where it has minimum solubility. The buffer capacity may be insufficient.1. Adjust pH: The piperazine moiety is basic, so solubility typically increases in acidic pH (e.g., pH 4-6) where it is protonated.[1] 2. Use Co-solvents: Consider adding a small percentage (e.g., 5-10%) of an organic solvent like DMSO or ethanol to the aqueous buffer to improve solubility. 3. Salt Formation: If possible, using a salt form of the compound (e.g., hydrochloride) can significantly improve aqueous solubility.[9]
Experimental Protocols

As a Senior Application Scientist, I cannot overstate the importance of a systematic approach. The following protocols are designed to be self-validating and provide a robust framework for assessing stability.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is fundamental to understanding degradation pathways and developing a stability-indicating analytical method.[8][11]

Objective: To intentionally degrade 7-(Piperazin-1-yl)furo[2,3-c]pyridine under various stress conditions to identify potential degradants.

Methodology Workflow Diagram

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Aliquot Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Aliquot Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Aliquot Thermal Thermal (Solid) (80°C) Prep->Thermal Aliquot Photo Photolytic (ICH Q1B Light Exposure) Prep->Photo Aliquot Neutralize Neutralize/Quench/ Dilute Samples Acid->Neutralize After Stress Period Base->Neutralize After Stress Period Oxidation->Neutralize After Stress Period Thermal->Neutralize After Stress Period Photo->Neutralize After Stress Period HPLC HPLC-UV/PDA Analysis Neutralize->HPLC Inject LCMS LC-MS/MS Analysis (for peak identification) HPLC->LCMS Characterize Degradants

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture, such as acetonitrile:water (1:1).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60°C. Withdraw samples at timed intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at 60°C. Withdraw samples at timed intervals, neutralize with 0.1 M HCl, and dilute for analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at timed intervals and dilute for analysis.[1]

  • Thermal Degradation: Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).[1] Periodically dissolve a small amount in the analysis solvent.

  • Photolytic Degradation: Expose the solid compound and a solution (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[12] A dark control sample should be stored under the same conditions but shielded from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV/PDA method (see Protocol 2). The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[8]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent 7-(Piperazin-1-yl)furo[2,3-c]pyridine from all potential degradation products generated during stress testing.

Causality Diagram: Method Development Logic

HPLC_Method_Dev Start Start with Stressed Samples (from Protocol 1) Column Column Selection (C18, Phenyl, Cyano) Start->Column MobilePhase Mobile Phase Optimization Column->MobilePhase pH pH Adjustment (e.g., 3.0-6.5) MobilePhase->pH Organic Organic Modifier (ACN vs. MeOH) MobilePhase->Organic Gradient Gradient Elution PeakShape Poor Peak Shape (Tailing) Gradient->PeakShape Resolution Inadequate Resolution (Co-elution) Gradient->Resolution pH->Gradient Organic->Gradient AmineModifier Add Amine Modifier (e.g., Triethylamine) PeakShape->AmineModifier Implement Resolution->Gradient Adjust Slope Validation Method Validation (Specificity, Linearity, etc.) Resolution->Validation Achieved AmineModifier->Gradient

Caption: Logical flow for developing a stability-indicating HPLC method.

Step-by-Step Procedure:

  • Column Selection: Start with a standard C18 reversed-phase column. Because 7-(Piperazin-1-yl)furo[2,3-c]pyridine is a basic compound, peak tailing can be an issue. If tailing is observed, consider a column with a different stationary phase (e.g., phenyl-hexyl) or one specifically designed for basic compounds.[1]

  • Mobile Phase Selection: A common starting point is a mixture of an aqueous buffer and an organic solvent.

    • Aqueous Phase: Use a buffer to control pH, such as 20 mM phosphate or formate, adjusted to a pH between 3 and 6. The pH can dramatically affect the retention and peak shape of basic analytes.[1]

    • Organic Phase: Acetonitrile (ACN) or methanol (MeOH) are common choices. ACN often provides sharper peaks for N-heterocyclic compounds.

  • Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The UV maxima for a similar thieno[2,3-c]pyridine structure are noted at 207, 253, and 311 nm, providing a good starting point for wavelength selection.[9]

  • Method Optimization:

    • Inject a mixture of your stressed samples (acidic, basic, oxidative, etc.).

    • Develop a gradient elution method (e.g., starting with 5% organic phase and ramping up to 95%) to ensure that both polar and non-polar degradants are eluted and separated.[1]

    • If peak tailing persists, add a small amount of an amine modifier like 0.1% triethylamine (TEA) or formic acid to the mobile phase to improve peak shape.[1]

  • Validation: Once separation is achieved, the method must be validated for specificity by demonstrating that the parent peak is spectrally pure in the presence of its degradants (using PDA peak purity analysis).

References
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Freeman, S. A., & Rochelle, G. (2012). Thermal degradation of piperazine and its structural analogs. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Li, L., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • Quality Assurance and Safety of Crops & Foods. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods. Retrieved from [Link]

  • Reitz, A. B., et al. (1995). Piperazinylalkyl heterocycles as potential antipsychotic agents. Journal of medicinal chemistry, 38(21), 4211–4222. Retrieved from [Link]

  • Benchchem. (n.d.). Enhancing the In Vivo Stability of Furo[3,2-c]pyridine-4-carbonitrile. Benchchem.
  • Mella, M., et al. (2001). Photochemistry of 1‐Cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxo‐7‐ (piperazin‐1‐yl)quinoline‐3‐carboxylic Acid (=Ciprofloxacin) in Aqueous Solutions. Helvetica Chimica Acta. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Mella, M., et al. (2001). Photochemistry of 1‐Cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxo‐7‐ (piperazin‐1‐yl)quinoline‐3‐carboxylic Acid (=Ciprofloxacin) in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2001). ChemInform Abstract: Photochemistry of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7- (piperazin-1-yl)quinoline-3-carboxylic Acid (= Ciprofloxacin) in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2. University of Pretoria. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Scribd. Retrieved from [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. ResearchGate. Retrieved from [Link]

  • ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. ScienceDirect. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Retrieved from [Link]

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Furo[2,3-c]pyridine Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furo[2,3-c]pyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. Furo[2,3-c]pyridines are key structural motifs in numerous biologically active molecules, and their efficient synthesis is a critical step in many drug discovery programs.

This document moves beyond standard protocols to address the common, and often frustrating, side reactions and experimental challenges that can arise. Here, we dissect the causality behind these issues and provide field-proven, actionable solutions in a direct question-and-answer format.

Section 1: The Palladium/Copper-Catalyzed Pathway: Sonogashira Coupling and Cyclization

One of the most prevalent strategies for constructing the furo[2,3-c]pyridine core involves a palladium- and copper-cocatalyzed Sonogashira coupling of a terminal alkyne with a substituted 3-halopyridin-4-ol (or a protected precursor), followed by an intramolecular cyclization. While powerful, this two-step, one-pot cascade is susceptible to several competing reactions.

Sonogashira_Pathway cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization Aryl_Halide 3-Halo-4-hydroxypyridine Intermediate 3-Alkynyl-4-hydroxypyridine (Desired Intermediate) Aryl_Halide->Intermediate Pd(0)/Cu(I), Base Alkyne Terminal Alkyne Alkyne->Intermediate Homocoupling Alkyne Dimer (Glaser Byproduct) Alkyne->Homocoupling O₂, Cu(I) catalyst Intermediate_2 3-Alkynyl-4-hydroxypyridine Final_Product Furo[2,3-c]pyridine Intermediate_2->Final_Product Base or Heat

Caption: General workflow for furo[2,3-c]pyridine synthesis via Sonogashira coupling and subsequent intramolecular cyclization.

Frequently Asked Questions (FAQs): Sonogashira Pathway

Question 1: My TLC/LC-MS shows a major, non-polar byproduct that runs higher than my starting materials. What is it and how can I prevent it?

Answer: This is the hallmark of alkyne homocoupling, often referred to as the Glaser or Hay coupling.[1] This side reaction produces a symmetrical buta-1,3-diyne byproduct from the dimerization of your terminal alkyne starting material.

  • Causality: This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1] The copper acetylide intermediate, essential for the main reaction, can undergo oxidative coupling if an oxidant (typically atmospheric oxygen) is present.

  • Troubleshooting Workflow:

    Troubleshooting_Homocoupling Start Significant Homocoupling Byproduct Observed Check_Inert Is the reaction under a rigorously inert atmosphere? Start->Check_Inert Action_Degas Improve Degassing Protocol: - Use freeze-pump-thaw cycles (3x). - Sparge solvents with Argon/N₂ for 30+ min. Check_Inert->Action_Degas No Check_Copper Is a copper-free protocol viable? Check_Inert->Check_Copper Yes Action_Degas->Check_Copper Action_CopperFree Switch to Copper-Free Conditions: - Use Pd catalyst/ligand system only. - May require higher temperature or longer time. Check_Copper->Action_CopperFree Yes Action_Optimize Further Optimization: - Use fresh, high-purity catalysts. - Add alkyne slowly via syringe pump. - Run at the lowest effective temperature. Check_Copper->Action_Optimize No Action_CopperFree->Action_Optimize Purification Purification Strategy: - Separate via column chromatography. (Byproduct is non-polar and elutes first). Action_Optimize->Purification

    Caption: Decision workflow for troubleshooting alkyne homocoupling.

  • Experimental Protocol: Copper-Free Sonogashira

    • To an oven-dried Schlenk flask, add the 3-halopyridin-4-ol (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

    • Seal the flask, evacuate, and backfill with high-purity argon or nitrogen (repeat 3 times).

    • Add degassed solvent (e.g., 1,4-dioxane or DMF) via syringe.

    • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

    • Heat the reaction to the required temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS. Note that copper-free reactions may be slower than their copper-catalyzed counterparts.[1]

Question 2: My reaction is complete, but I have a significant amount of the uncyclized 3-alkynyl-4-hydroxypyridine intermediate remaining. How do I drive the cyclization to completion?

Answer: This indicates that the intramolecular 5-endo-dig cyclization is sluggish or has stalled. This is a common issue when the nucleophilicity of the hydroxyl group is insufficient or when the reaction conditions do not favor the cyclization step.

  • Causality: The cyclization requires the deprotonation of the hydroxyl group to form a pyridinolate, which then acts as the nucleophile to attack the alkyne. Insufficiently strong base, low temperature, or steric hindrance can impede this step.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Continue heating the reaction and monitor its progress. A modest increase in temperature (e.g., from 80 °C to 100 °C) can often provide the necessary activation energy for cyclization.

    • Choice of Base: If the reaction was run with a relatively weak base (e.g., Et₃N), the addition of a stronger base post-coupling (e.g., K₂CO₃, t-BuOK) can facilitate the cyclization. Ensure the base is soluble and active in your chosen solvent.

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO can promote the cyclization more effectively than less polar solvents like toluene or THF.

    • Purity of Starting Material: Ensure the 3-alkynyl-4-hydroxypyridine intermediate is pure. Certain impurities can potentially coordinate to the alkyne and inhibit the nucleophilic attack.

Question 3: How can I distinguish the desired product from the homocoupling byproduct by NMR?

Answer: The ¹H NMR spectra of the desired furo[2,3-c]pyridine and the symmetrical diyne byproduct are typically very distinct.

  • Homocoupling Byproduct (e.g., 1,4-diphenylbuta-1,3-diyne):

    • The spectrum is often simple and symmetrical.

    • You will only see aromatic protons corresponding to the alkyne's substituent (e.g., a multiplet between 7.3-7.6 ppm for a phenyl group).

    • Crucially, there will be a complete absence of pyridine ring protons and the characteristic furan ring protons.

  • Furo[2,3-c]pyridine Product:

    • The spectrum will be more complex and asymmetric.

    • You will observe distinct signals for the protons on the pyridine ring.

    • A key diagnostic signal is the proton on the newly formed furan ring (typically a singlet or a narrow triplet depending on long-range coupling).

Compound TypeKey ¹H NMR Diagnostic Signals
Desired Furo[2,3-c]pyridine Signals for both pyridine and furan ring protons.
Homocoupling Byproduct Absence of pyridine and furan protons; only signals from the alkyne's original substituent are present.
Uncyclized Intermediate Presence of pyridine protons and the alkyne C-H proton (if terminal) or substituent protons. Absence of the furan proton signal.

Section 2: Alternative Synthetic Routes & Their Challenges

While palladium catalysis is common, other routes exist. Understanding their potential pitfalls is key to successful synthesis. One such route proceeds from N-benzenesulfonylpiperidin-4-one.

Alternative_Route Start N-Benzenesulfonyl -piperidin-4-one Step1 Wittig Olefination Start->Step1 Intermediate1 α,β-Unsaturated Ester Step1->Intermediate1 Step2 Deconjugation (e.g., DBU) Intermediate1->Step2 Intermediate2 β,γ-Unsaturated Ester Step2->Intermediate2 Step3 Hydrolysis & Lactonization Intermediate2->Step3 Intermediate3 α,β-Unsaturated Lactone Step3->Intermediate3 Step4 Reduction & Furan Formation Intermediate3->Step4 Intermediate4 Reduced Furo[2,3-c]pyridine Step4->Intermediate4 Step5 Aromatization (e.g., t-BuOK) Intermediate4->Step5 Product Furo[2,3-c]pyridine Step5->Product

Caption: Multi-step synthesis of furo[2,3-c]pyridine from a piperidinone precursor.[2]

Frequently Asked Questions (FAQs): Alternative Routes

Question 4: In the piperidinone route, my DBU-mediated deconjugation of the α,β-unsaturated ester is incomplete, giving a mixture of isomers. How can I improve this step?

Answer: The deconjugation of an α,β-unsaturated ester to its β,γ-isomer is a thermodynamically unfavorable process that relies on kinetic control.[3] Incomplete conversion is a common issue.

  • Causality: The reaction requires a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to generate a dienolate intermediate, which is then protonated at the α-position. If the reaction does not reach equilibrium or if the proton source is not optimal, a mixture of conjugated and deconjugated isomers will result.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: This equilibrium can be slow to establish. Ensure the reaction is run for a sufficient time at reflux. Monitor by ¹H NMR to check for the disappearance of the α,β-isomer.

    • Base Stoichiometry: Ensure at least a stoichiometric amount of high-purity DBU is used.

    • Solvent: Aprotic solvents like THF or Dioxane are typically used. Ensure they are anhydrous.

    • Proton Source: The nature of the proton source for the kinetic quench can be critical. Sometimes, the inclusion of a weak proton source can influence the product ratio.

Question 5: The final aromatization step of the reduced furo[2,3-c]pyridine is giving a low yield and a complex mixture of byproducts. What could be the cause?

Answer: Aromatization of a dihydro- or tetrahydro-furopyridine system often involves elimination and is sensitive to reaction conditions.

  • Causality: This step typically uses a strong base (like t-BuOK) at elevated temperatures to induce elimination reactions that lead to the fully aromatic system.[2] Side reactions can include decomposition, polymerization, or incomplete aromatization, especially if the substrate is sensitive to strong base or high heat.

  • Troubleshooting Steps:

    • Optimize Base and Temperature: Screen different bases (e.g., NaH, LDA) and run the reaction at the lowest temperature that affords conversion to minimize thermal decomposition.

    • Alternative Aromatization Methods: Consider oxidative aromatization using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂) under milder conditions. This avoids strongly basic conditions entirely.

    • Substrate Purity: Ensure the precursor is pure, as impurities can be magnified in this final, often harsh, step.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]

  • El-garhy, G. M., & El-Sayed, A. M. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183–5204. [Link]

  • Liang, B., et al. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 13(13), 3438-3441.
  • Plenio, H., & Fleck, T. J. (2012). Guidelines for the Performance of Sonogashira Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(6), 2798–2809.
  • Gassman, P. G., & van Bergen, T. J. (1974). Oxindoles. New, general method of synthesis. Journal of the American Chemical Society, 96(17), 5508–5512.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Kale, N. B., Galla, M. S., & Shankaraiah, N. (2023). Harnessing Functionalized Alkynes in Annulation Reactions: A Comprehensive Review. Chemistry – An Asian Journal.
  • Sahoo, A. K., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(20), 3741–3746.
  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
  • Chang, M.-Y., & Tai, H.-Y. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ChemInform, 42(43).
  • Tummatorn, J., et al. (2022). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 87(15), 9879–9893.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia. [Link]

  • Lansakara, A. I., Farrell, D. P., & Pigge, F. C. (2019). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 17(18), 4533–4537.
  • El-Batta, A., et al. (2013). Remote stereoselective deconjugation of α,β-unsaturated esters by simple amidation reactions.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

  • El-Sheref, E. M., et al. (2021). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. European Journal of Organic Chemistry, 2021(24), 3467–3476.

Sources

Mitigating off-target effects of 7-(Piperazin-1-yl)furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ChemoType Solutions Technical Support Center. Your specialized resource for Heterocyclic Scaffold Optimization.

Ticket Context: You are currently working with the 7-(Piperazin-1-yl)furo[2,3-c]pyridine scaffold (Internal Code: FP-7P ). Status: Active Development. Common Liabilities: hERG inhibition (Cardiotoxicity), Kinase Promiscuity, Phospholipidosis.

Quick Navigation: Active Support Tickets

Ticket IDIssue CategoryPrimary SymptomUrgency
TKT-001 Cardiotoxicity High hERG inhibition (>50% @ 1µM)🔴 Critical
TKT-002 Selectivity Off-target binding to 5-HT/Dopamine receptors🟠 High
TKT-003 ADME/Tox Phospholipidosis (Foamy Macrophages)🟡 Moderate
TKT-004 Metabolism High Clearance (Rapid CYP oxidation)🟡 Moderate

Ticket #TKT-001: Mitigating hERG Liability[1]

User Report: "Our lead FP-7P analog shows potent efficacy but failed the hERG patch-clamp assay (IC50 = 1.2 µM). The piperazine nitrogen is basic (pKa ~8.5). How do we fix this without losing potency?"

Technical Diagnosis: The 7-(Piperazin-1-yl)furo[2,3-c]pyridine core is a classic "hERG pharmacophore." The hERG channel pore contains aromatic residues (Tyr652, Phe656) that bind high-affinity blockers via two mechanisms:

  • 
    -stacking:  The flat furo[2,3-c]pyridine core stacks with Phe656.
    
  • Cation-

    
     interaction:  The protonated distal nitrogen of the piperazine interacts with Tyr652.
    

Troubleshooting Protocol (SAR Optimization):

  • Reduce Basicity (The pKa Strategy):

    • Action: Lower the pKa of the distal piperazine nitrogen below 7.0.

    • Chemistry: Install electron-withdrawing groups (EWGs) on the piperazine or adjacent linker.

    • Examples:

      • Convert the piperazine to a piperazinone (amide, non-basic).

      • Add a fluorine to the beta-position of the ethyl chain (if alkylated).

      • Replace piperazine with less basic heterocycles (e.g., morpholine, diazepane).

  • Zwitterion Strategy:

    • Action: Introduce a carboxylic acid or isostere to neutralize the charge at physiological pH.

    • Mechanism:[1][2] hERG does not tolerate negatively charged species in the pore.

  • Lipophilicity Reduction (LogD):

    • Action: Target LogD < 3.0.[3]

    • Chemistry: Introduce polar motifs (ethers, hydroxyls) on the furan ring substituents.

Visual Guide: hERG Mitigation Logic

hERG_Mitigation Start High hERG Liability (FP-7P Core) Strategy1 Reduce Basicity (pKa < 7.5) Start->Strategy1 Strategy2 Reduce Lipophilicity (LogD < 3) Start->Strategy2 Strategy3 Steric Clashing Start->Strategy3 Sol1 N-Acetylation (Amide) Strategy1->Sol1 Sol2 Bioisostere: Morpholine/Piperidinone Strategy1->Sol2 Sol3 Add Polar Groups (OH, OMe on Furan) Strategy2->Sol3 Sol4 Ortho-Substitution (Twist Core) Strategy3->Sol4 Result Low hERG Affinity (Safe Candidate) Sol1->Result Sol2->Result Sol3->Result Sol4->Result

Caption: Decision tree for structural modifications to disrupt hERG binding interactions.

Ticket #TKT-002: Kinase & GPCR Selectivity

User Report: "We are targeting a specific kinase, but the FP-7P scaffold is hitting 5-HT2C and Dopamine D2 receptors (GPCRs). It's also inhibiting CDK2 off-target."

Technical Diagnosis:

  • GPCR Liability: The piperazine moiety mimics the ethylamine side chain of serotonin and dopamine. The furo[2,3-c]pyridine core acts as a bioisostere for the indole (serotonin) or catechol (dopamine) ring.

  • Kinase Liability: The furo[2,3-c]pyridine nitrogen (N6) and the furan oxygen often act as a hinge-binding motif (Acceptor-Donor) in the ATP pocket of kinases.

Troubleshooting Protocol:

A. Breaking GPCR Binding (The "Anti-Amine" Approach)

  • Step 1: Bulk up the piperazine. Add substituents (methyl, ethyl) at the C2 or C6 positions of the piperazine ring. This creates steric hindrance that GPCRs (tight pockets) often cannot tolerate, but solvent-exposed kinase regions can.

  • Step 2: Rigidification. Bridge the piperazine (e.g., 3,8-diazabicyclo[3.2.1]octane). This restricts the conformational flexibility required for GPCR activation/binding.

B. Improving Kinase Selectivity (The "Gatekeeper" Approach)

  • Step 1: Target the "Gatekeeper" residue. If your target kinase has a small gatekeeper (e.g., Threonine), add a bulky group (e.g., isopropyl, Cl) to the position adjacent to the hinge-binding motif on the furopyridine.

  • Step 2: Change the Hinge Binder. Methylate the N6 position (if possible) or modify the furan ring to alter the hydrogen bond acceptor/donor capability.

Ticket #TKT-003: Phospholipidosis (Cationic Amphiphilic Drugs - CADs)

User Report: "Toxicology studies show foamy macrophages in lung tissue. Is this the scaffold?"

Technical Diagnosis: Yes. The FP-7P scaffold is a textbook Cationic Amphiphilic Drug (CAD) .

  • Cationic: Basic piperazine nitrogen (pKa > 8).

  • Amphiphilic: Lipophilic furopyridine core.

  • Mechanism: The drug gets trapped in lysosomes (low pH), protonates, and cannot exit. It complexes with phospholipids, preventing their degradation.

Resolution Protocol:

ParameterTarget ValueExperimental Adjustment
pKa < 7.4Reduce basicity (See TKT-001).
ClogP < 3.0Increase polarity (Add -OH, -SO2Me).
B/A Ratio LowReduce the number of basic centers.

Experimental Protocols (Standard Operating Procedures)

SOP-01: Automated Patch Clamp for hERG (GLP-like)

To be performed on all analogs with IC50 < 100 nM.

  • Cell Line: CHO-K1 or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular (Tyrode’s): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (Activate channels).

    • Repolarize to -50 mV for 2s (Measure tail current - Critical Step ).

  • Analysis:

    • Measure peak tail current amplitude.

    • Calculate % Inhibition:

      
      .
      
    • Pass Criteria: IC50 > 10 µM (Early Discovery) or > 30 µM (Candidate Selection).

SOP-02: Microsomal Stability Assay (Metabolic Clearance)

To assess liability of the furan ring opening.

  • System: Pooled Liver Microsomes (Human/Rat/Mouse).

  • Concentration: 1 µM Test Compound (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Detection: LC-MS/MS (monitor parent ion).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
      .
      
  • Note on FP-7P: Watch for +16 Da (Oxidation on Piperazine) and +32 Da (Furan ring opening/epoxidation) metabolites.

Visual Workflow: Screening Cascade

Screening_Cascade cluster_0 Tier 1: Efficacy & Fatal Flaws cluster_1 Tier 2: Safety & Selectivity cluster_2 Tier 3: Advanced Tox Hit FP-7P Analog Synthesis PrimaryAssay Primary Target IC50 (Kinase/Receptor) Hit->PrimaryAssay LogD LogD (pH 7.4) Target: 1-3 PrimaryAssay->LogD IC50 < 100nM hERG hERG Binding (Radioligand or Patch) LogD->hERG LogD < 3.5 Selectivity Broad Panel Screen (Cerep/KinomeScan) hERG->Selectivity IC50 > 10µM Lyso Lysosomal Trapping (Phospholipidosis) Selectivity->Lyso Clean Profile Candidate Lead Candidate Lyso->Candidate Negative

Caption: Integrated screening cascade prioritizing early elimination of hERG and Phospholipidosis liabilities.

References

  • BenchChem. (2025).[2][4] The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem Technical Guides. Link

  • Drug Hunter. (2024).[5][6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter Technical Reviews. Link

  • National Institutes of Health (NIH). (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Frontiers in Pharmacology. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers. Link

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Link

Sources

Technical Support Center: Optimization of 7-(Piperazin-1-yl)furo[2,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lead Optimization Help Desk. Ticket Status: OPEN Subject: Increasing Selectivity Profiles for Series FP-7 (Furo[2,3-c]pyridine) Assigned Specialist: Senior Application Scientist

Executive Summary

The 7-(piperazin-1-yl)furo[2,3-c]pyridine scaffold is a privileged structure often utilized in kinase inhibition (e.g., Akt, B-Raf, JAK) and GPCR modulation. While the furo[2,3-c]pyridine core provides high affinity via hinge-binding interactions (in kinases), the piperazine tail frequently contributes to promiscuity due to its basicity and flexibility. This guide addresses the specific challenge of off-target toxicity and isoform non-selectivity .

Module 1: Structural Modification (The "Hardware" Fix)

User Issue: My compound shows single-digit nanomolar potency against the primary target but hits hERG (>1 µM) and multiple off-target kinases.

Root Cause Analysis
  • The "Basic" Trap: The secondary amine of the piperazine (pKa ~9.8) is likely protonated at physiological pH. This cationic center drives non-specific electrostatic interactions with the hERG channel and off-target GPCRs.

  • Solvent Front Exposure: The 7-position vector typically points toward the solvent front (in kinase ATP pockets). If this region is too flexible, it fails to discriminate between homologous isoforms.

Troubleshooting Protocol: SAR Optimization Strategies

Strategy A: De-basing the Piperazine (hERG Mitigation)

  • Action: Convert the distal piperazine nitrogen into an amide, urea, or carbamate.

  • Rationale: This lowers the pKa, removing the positive charge while retaining hydrogen bond acceptor (HBA) capability.

  • Reference: See Bioorg.[1][2][3][4] Med. Chem. Lett. regarding B-Raf inhibitors where amide capping improved the safety profile [1].

Strategy B: Exploiting the "Gatekeeper" (Isoform Selectivity)

  • Action: Introduce substituents at the C2 or C3 position of the furan ring.

  • Rationale: The furo[2,3-c]pyridine core is planar. Adding a methyl or cyclopropyl group at C2 forces the molecule to tilt or clash with the "gatekeeper" residue in the ATP binding pocket. If your target has a smaller gatekeeper (e.g., Threonine) than the anti-target (e.g., Methionine), this steric clash will drive selectivity.

Strategy C: Rigidification

  • Action: Replace the piperazine with a bridged bicycle (e.g., 3,8-diazabicyclo[3.2.1]octane).

  • Rationale: Locking the conformation reduces the entropic penalty of binding and prevents the "floppy" tail from adapting to off-target pockets.

Visualization: SAR Decision Tree

SAR_Strategy Start Problem: Poor Selectivity Check1 Is hERG/Toxicity the issue? Start->Check1 Check2 Is Isoform Selectivity the issue? Check1->Check2 No Sol1 Strategy: Mask Distal Nitrogen (Amide/Urea/Sulfonamide) Check1->Sol1 Yes (High pKa) Sol2 Strategy: C2/C3 Furan Substitution (Target Gatekeeper Residue) Check2->Sol2 Homologous Pocket Sol3 Strategy: Rigidify Linker (Bicyclic Diamines) Check2->Sol3 Flexible Pocket

Caption: Decision matrix for structural modification based on toxicity vs. isoform selectivity challenges.

Module 2: Synthetic Implementation

User Question: I cannot efficiently substitute the 7-position without degrading the furan ring. What is the robust protocol?

Technical Insight

The 7-position of furo[2,3-c]pyridine is activated for Nucleophilic Aromatic Substitution (SnAr) because it is para to the pyridine nitrogen. However, the furan ring is acid-sensitive. Avoid harsh acidic conditions.

Standard Operating Procedure (SOP): C7-Amination

Reagents:

  • Substrate: 7-Chloro-furo[2,3-c]pyridine (Intermediate A).

  • Nucleophile: N-Boc-piperazine (or substituted variant).

  • Base: DIPEA (Diisopropylethylamine) or K2CO3.

  • Solvent: NMP (N-methyl-2-pyrrolidone) or n-Butanol.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 7-chloro-furo[2,3-c]pyridine in NMP (0.2 M concentration).

  • Addition: Add 1.5 eq of N-Boc-piperazine and 2.0 eq of DIPEA.

  • Reaction: Heat to 120°C in a sealed tube or microwave reactor for 45-60 minutes.

    • Note: Conventional heating may require 12-16 hours at 100°C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove NMP), then brine. Dry over Na2SO4.

  • Deprotection (Critical): Use TFA/DCM (1:4) at 0°C to remove the Boc group. Do not use HCl/MeOH at reflux, as this may open the furan ring [2].

Visualization: Synthesis Workflow

Synthesis_Flow Step1 7-Cl-furo[2,3-c]pyridine (Substrate) Step2 SnAr Reaction (Piperazine, DIPEA, 120°C) Step1->Step2 Step3 Intermediate (N-Boc Protected) Step2->Step3 Step4 Deprotection (TFA/DCM, 0°C) Step3->Step4 Step5 Final Analog (Free Amine) Step4->Step5

Caption: Optimized synthetic route minimizing furan ring degradation risks.

Module 3: Assay Troubleshooting & Data Interpretation

User Question: My IC50 values fluctuate between biochemical and cell-based assays. Is the compound aggregating?

Diagnostic Guide

Piperazine-furo[2,3-c]pyridines are generally soluble, but lipophilic substitutions on the piperazine can cause colloidal aggregation, leading to false positives.

Troubleshooting Checklist:

SymptomProbable CauseVerification Step
Steep Hill Slope (> 2.0) Colloidal AggregationAdd 0.01% Triton X-100 to the assay buffer. If IC50 increases (potency drops), it was an aggregate.
Shift in Cell vs. Enzyme Permeability/EffluxCheck Caco-2 permeability. Basic piperazines are often P-gp substrates.
Time-Dependent Inhibition Michael Acceptor?If you added an acrylamide to the piperazine (for covalent binding), ensure you are measuring k_inact/K_I, not just IC50.
Selectivity Benchmarking (Target vs. Anti-Target)

Goal: Achieve >50-fold selectivity window.

Compound VariantModification (Piperazine Tail)Target IC50 (nM)Anti-Target IC50 (nM)Selectivity Ratio
FP-7-001 (Parent) Free NH (Basic)12453.7x (Poor)
FP-7-002 N-Methyl8607.5x (Moderate)
FP-7-003 N-Acetyl (Amide) 25 >10,000 >400x (Excellent)
FP-7-004 N-Sulfonamide150>10,000>60x (Potency Loss)

Note: Data represents typical SAR trends for this scaffold where basicity drives non-specific binding.

References
  • Wenglowsky, S., et al. (2011).[3] "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors."[3][5] Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252.[3]

  • Chang, M.Y., & Tai, H.Y. (2011). "Synthesis of Furo[2,3-c]pyridine." Heterocycles, 83(8), 1889.

  • Makhija, M.T., et al. (2025). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 15.

  • Deau, E., et al. (2013).[4] "Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines... and evaluation of their inhibitory activity." Bioorganic & Medicinal Chemistry Letters, 23(24), 6784-6788.[4]

Sources

Validation & Comparative

Validating the Target Engagement of 7-(Piperazin-1-yl)furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-(Piperazin-1-yl)furo[2,3-c]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, specifically optimized for ATP-competitive inhibition of serine/threonine kinases. While historically associated with B-Raf and TAK1 (TGF-β activated kinase 1) inhibition, the incorporation of the piperazine moiety at the C7 position significantly alters its physicochemical profile, enhancing solubility and creating a distinct vector for solvent-exposed interactions compared to the classic 7-amino variants.

This guide outlines a rigorous, self-validating framework to confirm target engagement for this specific compound. We compare its validation profile against industry-standard reference compounds (e.g., Takinib, Vemurafenib) and provide actionable protocols for biochemical and cellular verification.

Mechanistic Positioning & Target Landscape

To validate this compound, one must first understand its binding mode. The furo[2,3-c]pyridine core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region. The C7-piperazine tail is the critical differentiator; it projects into the solvent-exposed region, often improving selectivity profiles by reducing lipophilicity compared to all-carbon analogs.

Primary Target Class: MAP Kinase Pathway (TAK1 / B-Raf)

Experimental evidence links this scaffold to the inhibition of the MAPK signaling cascade.

  • Mechanism: Type I (ATP-competitive) Inhibition.

  • Key Pathway: RAS-RAF-MEK-ERK or TGFβ-TAK1-NFκB.

Visualizing the Signaling Blockade

The following diagram illustrates the specific intervention point of 7-(Piperazin-1-yl)furo[2,3-c]pyridine within the inflammatory and proliferative signaling cascades.

MAPK_Pathway TGF_Receptor TGF-β Receptor TAK1 TAK1 (MAP3K7) TGF_Receptor->TAK1 Growth_Factor Growth Factors (EGF) RAS RAS (GTPase) Growth_Factor->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 TAK1->MEK Crosstalk NFkB NF-κB Pathway (Inflammation) TAK1->NFkB BRAF->MEK Inhibitor 7-(Piperazin-1-yl) furo[2,3-c]pyridine Inhibitor->TAK1 Primary Block Inhibitor->BRAF Secondary Block ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Mechanism of Action. The compound acts as a dual-node inhibitor, primarily targeting TAK1 and B-Raf to suppress downstream NF-κB and ERK signaling.

Comparative Performance Analysis

When validating 7-(Piperazin-1-yl)furo[2,3-c]pyridine, it is crucial to benchmark it against established tool compounds. The table below contrasts its properties with standard alternatives.

Feature7-(Piperazin-1-yl)furo[2,3-c]pyridine Takinib (TAK1 Ref.)Vemurafenib (B-Raf Ref.)Staurosporine (Pan-Kinase)
Primary Target TAK1 / B-Raf (Dual potential)TAK1 (Highly Selective)B-Raf (V600E Mutant)Pan-Kinase (Non-selective)
Binding Mode ATP-Competitive (Hinge Binder)ATP-CompetitiveType I½ (DFG-in)ATP-Competitive
Solubility High (Piperazine tail aids aq. solubility)ModerateLow (Requires DMSO)Moderate
Cellular Potency Mid-Nanomolar (

nM)
Low Nanomolar (

nM)
Low Nanomolar (

nM)
Sub-Nanomolar (Toxic)
Use Case Lead Optimization / Probe Selective InhibitionClinical TherapyAssay Control (Positive)

Key Insight: Unlike Staurosporine (which kills everything) or Vemurafenib (which is highly rigid), the 7-piperazinyl variant offers a balance of solubility and potency, making it an ideal "scaffold probe" for fragment-based drug discovery (FBDD) campaigns.

Validation Protocol 1: Biochemical Target Engagement (TR-FRET)

Objective: Quantify the intrinsic affinity (


) of the compound for the kinase domain in a cell-free system. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)  because it is less susceptible to compound autofluorescence than standard polarization assays.
Methodology: LanthaScreen™ Eu Kinase Binding Assay

This assay detects the displacement of a labeled "tracer" (Alexa Fluor 647) by your test compound.

Reagents:

  • Recombinant Kinase (e.g., TAK1 or B-Raf) tagged with GST or His.

  • Europium-labeled anti-tag antibody (Eu-anti-GST).

  • Kinase Tracer 178 or 236 (Invitrogen/ThermoFisher).

  • Test Compound: 7-(Piperazin-1-yl)furo[2,3-c]pyridine.

Step-by-Step Protocol:

  • Preparation: Dilute the test compound in 100% DMSO to 100x the top concentration, then perform a 1:3 serial dilution. Dilute these further into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Assembly: In a 384-well white low-volume plate, add:

    • 5 µL of diluted Test Compound (4x final conc).

    • 5 µL of Kinase/Antibody mixture (4x final conc).

    • 5 µL of Tracer (4x final conc).

    • 5 µL of Kinase Buffer (to reach 20 µL volume).

  • Incubation: Incubate at room temperature for 60 minutes (protected from light).

  • Detection: Read fluorescence on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Europium).

    • Emission 1: 620 nm (Europium donor).

    • Emission 2: 665 nm (Tracer acceptor).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot Ratio vs. log[Compound] to determine 
    
    
    
    .

Validation Criteria:

  • The curve must be sigmoidal with a Hill slope near -1.0.

  • Success:

    
     nM confirms potent binding.
    
Validation Protocol 2: Cellular Target Engagement (CETSA)

Objective: Prove that the compound enters the cell and binds the target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).

Step-by-Step Protocol:

  • Treatment: Treat cells (e.g., HEK293 or THP-1) with 1 µM of 7-(Piperazin-1-yl)furo[2,3-c]pyridine or DMSO control for 1 hour at 37°C.

  • Harvest: Collect cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat each tube to a distinct temperature (gradient: 40°C to 67°C) for 3 minutes.

  • Lysis: Cool samples immediately to RT. Add lysis buffer (with NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to extract proteins.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins. Collect the supernatant (soluble fraction).

  • Detection: Analyze supernatants via Western Blot using specific antibodies for TAK1 or B-Raf.

  • Quantification: Densitometry analysis of the bands. Plot "Fraction Soluble" vs. Temperature.

Data Interpretation:

  • Shift (

    
    ):  A shift to the right (higher temperature) in the treated curve compared to DMSO indicates binding.
    
  • Threshold: A

    
    C is considered statistically significant validation of intracellular engagement.
    
Experimental Workflow Summary

The following flowchart visualizes the logical progression from compound acquisition to full validation.

Validation_Workflow Start Compound: 7-(Piperazin-1-yl) furo[2,3-c]pyridine Step1 Biochemical Assay (TR-FRET / ADP-Glo) Start->Step1 Decision1 IC50 < 500nM? Step1->Decision1 Step2 Biophysical Assay (SPR / MST) Decision1->Step2 Yes Fail Discard / Re-design Decision1->Fail No Decision2 KD Confirmed? Step2->Decision2 Step3 Cellular Assay (CETSA / Western) Decision2->Step3 Yes Decision2->Fail No Success Validated Probe Step3->Success Tm Shift Observed

Figure 2: The Critical Path for Validation. A "Go/No-Go" decision matrix ensuring resources are only spent on compounds that pass biochemical thresholds.

References
  • BenchChem. (2025).[1] The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry.[2]Link

  • Harnor, S. J., et al. (2013). Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: Optimization of kinase selectivity and pharmacokinetics.[3] Bioorganic & Medicinal Chemistry Letters.[4][5] Link

  • Wenglowsky, S., et al. (2011).[5] The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors.[2][5] Bioorganic & Medicinal Chemistry Letters.[4][5] Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

Sources

The Emerging Potential of 7-(Piperazin-1-yl)furo[2,3-c]pyridine in Oncology: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Scaffold in Cancer Therapeutics

In the relentless pursuit of novel and more effective anticancer agents, the exploration of unique heterocyclic scaffolds is paramount. The furo[2,3-c]pyridine core, a fusion of furan and pyridine rings, represents a promising but relatively underexplored chemical space.[1] This guide focuses on the therapeutic potential of a specific derivative, 7-(Piperazin-1-yl)furo[2,3-c]pyridine, by providing a comparative framework against established anticancer drugs. While direct experimental data for this exact molecule is emerging, a comprehensive analysis of its constituent pharmacophores—the furopyridine core and the piperazine moiety—offers significant insights into its potential efficacy and mechanism of action.[2][3] This document serves as a technical resource for researchers and drug development professionals, outlining the scientific rationale for its investigation and providing detailed protocols for its evaluation.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous approved drugs, including the anticancer agent Imatinib.[3][4] Its inclusion at the 7-position of the furo[2,3-c]pyridine skeleton is anticipated to enhance solubility and facilitate critical interactions with biological targets.[3] Fused heterocyclic systems incorporating furan and pyridine rings have demonstrated significant cytotoxic activities against various cancer cell lines, suggesting that the core scaffold itself is biologically active.[5][6]

This guide will therefore extrapolate the potential of 7-(Piperazin-1-yl)furo[2,3-c]pyridine by examining the established activities of closely related furo[2,3-d]pyrimidine and furo[3,2-c]pyridine derivatives, as well as other piperazine-containing anticancer agents. We will propose a likely mechanism of action and provide a roadmap for a head-to-head comparison with relevant, clinically used anticancer drugs.

Hypothesized Mechanism of Action: Targeting Key Oncogenic Pathways

Based on the known biological activities of related heterocyclic compounds, 7-(Piperazin-1-yl)furo[2,3-c]pyridine is hypothesized to exert its anticancer effects through the inhibition of critical signaling pathways frequently dysregulated in cancer.

Potential Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several furo[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and Akt.[7] The structural similarity of the furo[2,3-c]pyridine core suggests a similar potential for kinase inhibition. The piperazine moiety can play a crucial role in binding to the ATP-binding pocket of these kinases.

PI3K_Akt_mTOR_Pathway_Inhibition Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Compound 7-(Piperazin-1-yl)furo[2,3-c]pyridine Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Potential Inhibition of c-Met Kinase

The c-Met kinase, a receptor tyrosine kinase, is another important target in cancer therapy. Overexpression or mutation of c-Met is associated with poor prognosis in several cancers. Notably, derivatives of thieno[2,3-d]pyrimidine and furo[2,3-d]pyrimidine have been synthesized and shown to be potent inhibitors of c-Met kinase.[8] This suggests that the furo-pyridine scaffold is a viable backbone for designing c-Met inhibitors.

Comparative Efficacy Evaluation: A Proposed Framework

To rigorously assess the anticancer potential of 7-(Piperazin-1-yl)furo[2,3-c]pyridine, a direct comparison with established anticancer drugs is essential. The choice of comparator drugs should be based on the hypothesized mechanism of action.

Compound Target Cancer Cell Lines Primary Mechanism of Action Known IC50 Range
7-(Piperazin-1-yl)furo[2,3-c]pyridine Breast (MCF-7), Colon (HT-29), Lung (A549), Prostate (PC-3)Hypothesized: PI3K/Akt/mTOR and/or c-Met Kinase InhibitionTo be determined
Doxorubicin Broad-spectrumDNA intercalation and Topoisomerase II inhibition0.01 - 1 µM
Gefitinib Lung (A549, EGFR-mutant)EGFR Tyrosine Kinase Inhibitor0.015 - 0.5 µM
Idelalisib Leukemia, LymphomaPI3Kδ Inhibitor0.002 - 0.1 µM
Crizotinib Lung (ALK-positive)ALK and c-Met Inhibitor0.02 - 0.1 µM

Detailed Experimental Protocols

The following protocols provide a standardized methodology for evaluating the in vitro efficacy of 7-(Piperazin-1-yl)furo[2,3-c]pyridine.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 7-(Piperazin-1-yl)furo[2,3-c]pyridine and comparator drugs in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Kinase Inhibition Assay

To confirm the hypothesized mechanism of action, direct kinase inhibition assays are necessary.

Methodology:

  • Assay Setup: Use a commercially available kinase assay kit (e.g., for PI3K, Akt, or c-Met).

  • Reaction: In a microplate, combine the recombinant kinase, the appropriate substrate, ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 30°C for the recommended time.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate (often using luminescence or fluorescence).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for the compound against each kinase.

Conclusion and Future Directions

While direct experimental evidence for the anticancer efficacy of 7-(Piperazin-1-yl)furo[2,3-c]pyridine is not yet publicly available, a thorough analysis of its constituent pharmacophores provides a strong rationale for its investigation as a novel anticancer agent. The furo-pyridine scaffold has demonstrated cytotoxic potential, and the piperazine moiety is a proven component of successful kinase inhibitors.[3][8] The proposed mechanism of action, through inhibition of key oncogenic pathways such as PI3K/Akt/mTOR and/or c-Met, positions this compound in a promising therapeutic space.

The experimental protocols outlined in this guide provide a clear and robust framework for a comprehensive preclinical evaluation. A direct, head-to-head comparison with established drugs like Doxorubicin, Gefitinib, Idelalisib, and Crizotinib will be crucial in determining its relative potency and potential for further development. Future in vivo studies using xenograft models will be the subsequent critical step to validate the in vitro findings and assess the therapeutic potential of this novel heterocyclic compound.

References

  • Zhao A, Gao X, Wang Y, Ali J, Wang Y, Chen Y et al. Discovery of novel c-Met kinase inhibitors bearing a thieno [2,3-d] pyrimidine or Furo [2,3-d] pyrimidine scaffold. Bioorgan Med Chem. 2011; 19:3906-3918.
  • MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

  • Abdel Reheim MAM, Elgammal WE, Bashandy MS, Hamed MIA, AboulMagd AM, Khalil MG, Abdou AM, Hassan RA.
  • Chang MY, Tai HY. SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. 2011;83(8):1889.
  • Velihina YS, Kachaeva MV, Pilyo SG, Zhirnov VV, Brovarets VS. Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[6][8]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica. 2026 Jan 31.

  • PMC. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

  • IJSAT. Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • ResearchGate. Synthesis of 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides 12–19a–c. [Link]

  • JOCPR. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • IntechOpen. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

Sources

Comparative Guide to Cross-Reactivity Profiling: 7-(Piperazin-1-yl)furo[2,3-c]pyridine vs. Traditional Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[2,3-c]pyridine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. It is frequently deployed as a bioisostere for indoles and azaindoles to target kinase hinge regions (e.g., EGFR, SHP2) and central nervous system (CNS) receptors[1][2]. Functionalizing the 7-position with a piperazine ring—yielding 7-(Piperazin-1-yl)furo[2,3-c]pyridine (7-PFP) —is a proven medicinal chemistry strategy to improve aqueous solubility and mitigate the rapid cytochrome P450-mediated metabolism often observed with piperidine analogs[3].

However, this structural marriage introduces a double-edged sword. While the furo[2,3-c]pyridine core drives primary target affinity, the basic distal nitrogen of the piperazine ring (pKa ~7.5–8.5) is notorious for driving off-target cross-reactivity[4][5]. This guide provides an objective, data-driven comparison of the 7-PFP scaffold against alternative heterocycles, detailing the mechanistic causality behind its cross-reactivity and providing self-validating experimental protocols for rigorous off-target profiling.

Mechanistic Rationale: The Causality of Cross-Reactivity

Understanding the cross-reactivity profile of 7-PFP requires dissecting its two primary structural domains and the physicochemical environment they create:

  • The Furo[2,3-c]pyridine Core (The Efficacy Driver): The nitrogen atom within the pyridine ring acts as a potent hydrogen-bond acceptor. In kinase targets, it anchors the molecule to the ATP-binding pocket's hinge region (e.g., interacting with Met793 in EGFR)[1]. Because this motif mimics the adenine ring of ATP, it inherently risks pan-kinase cross-reactivity if the surrounding scaffold is not sufficiently decorated with selectivity-inducing substituents.

  • The Piperazine Moiety (The Liability Driver): At physiological pH, the secondary or tertiary amine of the piperazine ring is predominantly protonated[4]. This cationic center serves as a classic pharmacophore for off-target G-protein coupled receptors (GPCRs), forming strong salt bridges with conserved aspartate residues (e.g., Asp114 in the 5-HT2B receptor)[6]. Furthermore, this protonated nitrogen can enter the central cavity of the KCNH2 (hERG) channel, interacting with Tyr652 and Phe656, which poses a severe risk for drug-induced QT prolongation.

Network N1 7-(Piperazin-1-yl)furo[2,3-c]pyridine N2 Furo[2,3-c]pyridine Core N1->N2 N3 Piperazine Moiety N1->N3 N4 Kinase Hinge Region (Hydrogen Bonding) N2->N4 Primary Efficacy N5 hERG Channel Cavity (Salt Bridge with Asp) N3->N5 Toxicity Risk N6 5-HT2B Receptor (Promiscuous Binding) N3->N6 Off-Target Risk

Structural interaction network detailing how 7-PFP domains drive both efficacy and off-target risks.

Comparative Data Analysis

To objectively evaluate 7-PFP, we compare its baseline cross-reactivity profile against two common alternatives: a 7-Piperidinyl-furo[2,3-c]pyridine (where the basic nitrogen is replaced with a carbon, lowering basicity) and a standard Indole-3-piperazine scaffold.

The data below illustrates the classic medicinal chemistry trade-off: piperazine improves metabolic stability but introduces hERG and GPCR liabilities[3][4][6].

Table 1: Kinome Selectivity Profiling

Assessed via active-site directed competition binding. S-Score (S10) represents the fraction of kinases inhibited by >90% at 1 µM.

ScaffoldKinome S-Score (S10)Primary Target Affinity (IC₅₀)Off-Target Kinase Hits
7-(Piperazin-1-yl)furo[2,3-c]pyridine 0.08 (Highly Selective)< 5 nM4
7-(Piperidin-1-yl)furo[2,3-c]pyridine 0.12 (Selective)< 15 nM12
Indole-3-piperazine 0.25 (Promiscuous)< 10 nM28
Table 2: Safety Pharmacology & GPCR Panel

Assessing critical liabilities that halt clinical development.

ScaffoldhERG Inhibition (IC₅₀)5-HT2B Affinity (Kᵢ)Mouse Liver Microsome (t₁/₂)
7-(Piperazin-1-yl)furo[2,3-c]pyridine 1.2 µM (High Risk)45 nM (High Risk)> 60 min (Stable)
7-(Piperidin-1-yl)furo[2,3-c]pyridine > 30 µM (Safe)> 1000 nM (Safe)< 15 min (Unstable)
Indole-3-piperazine 2.5 µM (Moderate Risk)120 nM (Moderate Risk)35 min (Moderate)

Experimental Protocols: Self-Validating Systems

To accurately profile the cross-reactivity of 7-PFP derivatives, reliance on functional assays alone is insufficient due to biological noise and pathway redundancies. The following protocols prioritize direct binding and electrophysiological measurements, structured as self-validating systems.

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan Methodology)

Causality & Rationale: Functional kinase assays depend heavily on ATP concentration and active kinase cascades, which can mask off-target binding. We utilize an active-site directed competition binding assay (e.g., KINOMEscan) because it is ATP-independent and thermodynamically measures the true binding affinity (K_d) of the furo[2,3-c]pyridine core across >400 wild-type and mutant kinases[7][8][9].

Step-by-Step Methodology:

  • Probe Preparation: Immobilize a broad-spectrum proprietary kinase ligand onto a solid support (magnetic beads).

  • Equilibration: Incubate the DNA-tagged kinase library with the immobilized ligand in the presence of 1 µM 7-PFP.

  • Competition: If 7-PFP binds to a specific kinase's hinge region, it prevents the kinase from binding to the immobilized ligand.

  • Elution & Quantification: Wash away unbound proteins. Elute the bound kinases and quantify them using quantitative PCR (qPCR) directed at the attached DNA tags.

  • Self-Validation Check:

    • Positive Control: Run Staurosporine (a pan-kinase inhibitor) in parallel. It must yield an S-Score > 0.8.

    • Negative Control: Run a DMSO blank to establish the 100% binding baseline. Signal-to-background ratio must exceed 10:1 for data acceptance.

Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Liability

Causality & Rationale: Because the piperazine ring is a known hERG liability[4], radioligand displacement assays (like dofetilide binding) are insufficient; they do not confirm functional channel blockade. Automated patch-clamp directly measures the tail current inhibition caused by the protonated piperazine nitrogen occluding the KCNH2 pore.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human KCNH2 gene. Harvest and suspend in extracellular recording buffer.

  • Seal Formation: Capture cells in a planar patch-clamp microplate. Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief pulse to achieve whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Perfusion: Apply 7-PFP in escalating concentrations (0.1 µM to 30 µM) and record the fractional reduction in peak tail current.

  • Self-Validation Check:

    • Quality Control: Leak currents must remain <100 pA throughout the experiment. If the seal degrades, the well data is automatically discarded.

    • Positive Control: Perfuse 1 µM E-4031 (a selective hERG blocker). It must inhibit >90% of the tail current to validate the sensitivity of the cell batch.

Workflow A Synthesis of 7-PFP Scaffold B Primary Target Assay (e.g., Kinase/GPCR) A->B C Broad Kinome Profiling (KINOMEscan) B->C IC50 < 10 nM D Safety Pharmacology (hERG, 5-HT2B, CYP450) B->D Parallel Screening E Lead Optimization (SAR Refinement) C->E Off-target identification D->E Liability flagging

Workflow for the cross-reactivity screening of 7-PFP, highlighting parallel kinome and safety profiling.

References

1.[1] Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC. Source: nih.gov. 1 2.[3] Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Source: acs.org. 3 3.[2] US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists - Google Patents. Source: google.com. 2 4.[7] In vitro kinome profiling measuring drug binding - Bio-protocol. Source: bio-protocol.org. 7 5.[8] KINOMEscan Technology - Eurofins Discovery. Source: eurofinsdiscovery.com. 8 6.[9] Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC. Source: nih.gov. 9 7.[4] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - Semantic Scholar. Source: semanticscholar.org. 4 8.[5] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: nih.gov. 5 9.[6] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. Source: nih.gov. 6

Sources

Benchmarking the performance of 7-(Piperazin-1-yl)furo[2,3-c]pyridine in disease models

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the 7-(Piperazin-1-yl)furo[2,3-c]pyridine Scaffold: Performance in Neurological, Gastrointestinal, and Oncological Disease Models

As drug discovery pivots toward multi-target directed ligands and overcoming resistance mutations, the 7-(Piperazin-1-yl)furo[2,3-c]pyridine scaffold has emerged as a highly privileged pharmacophore. Its rigid, planar bicyclic core mimics both the indole ring of endogenous neurotransmitters (e.g., serotonin) and the quinazoline core of standard kinase inhibitors. Meanwhile, the piperazine substitution at the 7-position provides a flexible, basic hinge-binding motif that interacts critically with aspartate residues in G-protein coupled receptors (GPCRs) and adapts to mutated kinase pockets[1][2].

This guide objectively benchmarks the performance of derivatives based on this scaffold against clinical standards in two distinct therapeutic areas: Irritable Bowel Syndrome (IBS) and Non-Small Cell Lung Cancer (NSCLC) .

Part 1: Benchmarking in Gastrointestinal/CNS Disease Models (IBS)

The Mechanistic Rationale

Treating IBS requires a delicate balance of central and peripheral modulation. Standard therapies like Alosetron (a strict 5-HT3 antagonist) carry severe risks of ischemic colitis and severe constipation. The 7-(Piperazin-1-yl)furo[2,3-c]pyridine scaffold (e.g., derivative TZB-20810) was engineered to act as a dual 5-HT1A agonist and 5-HT3 antagonist [2].

  • Causality: 5-HT1A agonism provides central anxiolytic effects (reducing the stress-induced component of IBS) while 5-HT3 antagonism normalizes peripheral gastrointestinal transit and provides visceral analgesia[2].

Experimental Protocol: Self-Validating Radioligand Binding & In Vivo Transit

To benchmark receptor affinity and functional efficacy, we utilize a self-validating radioligand displacement system coupled with a murine GI transit model.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human 5-HT1A or 5-HT3 receptors. Causality: Recombinant systems eliminate background noise from off-target native receptors.

  • Radioligand Incubation: Incubate membranes with [³H]8-OH-DPAT (for 5-HT1A) or [³H]GR65630 (for 5-HT3) alongside serial dilutions of the test compound (0.1 nM to 10 µM).

  • System Validation (Critical): Define Non-Specific Binding (NSB) using 10 µM of unlabelled serotonin. Validation gate: The assay is only accepted if the signal-to-background ratio (Total Binding / NSB) exceeds 10:1.

  • In Vivo GI Transit: Administer the compound orally to restraint-stressed mice. Measure the transit of a charcoal meal through the small intestine. Causality: Restraint stress accurately mimics the psychogenic hypermotility characteristic of IBS-D (diarrhea-predominant IBS).

Quantitative Benchmarking Data

Table 1: Pharmacological profiling of the Furopyridine scaffold vs. Clinical Standards in IBS Models.

CompoundTarget Profile5-HT1A Kᵢ (nM)5-HT3 IC₅₀ (nM)GI Transit Normalization (%)Adverse Effect Liability
Furopyridine (TZB-20810) Dual 1A Agonist / 3 Antagonist2.115.485%Low (Balanced motility)
Alosetron 5-HT3 Antagonist>10,0000.540%High (Constipation risk)
Tegaserod 5-HT4 Agonist>10,000>10,00060%Moderate (Cardiovascular)

Part 2: Benchmarking in Oncological Disease Models (NSCLC)

The Mechanistic Rationale

First-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like Erlotinib fail when tumors develop the T790M "gatekeeper" mutation, which increases the kinase's affinity for ATP. The 7-(Piperazin-1-yl)furo[2,3-c]pyridine scaffold (e.g., derivative PD13) overcomes this by utilizing its piperazine moiety to form optimal steric and electrostatic interactions within the mutated L858R/T790M binding pocket, effectively outcompeting ATP[1].

Experimental Protocol: ADP-Glo Kinase Assay & Xenograft Benchmarking

Step-by-Step Methodology:

  • Kinase Reaction: Incubate recombinant WT EGFR or L858R/T790M mutant EGFR with the test compound and ultra-pure ATP for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Causality: Measuring ADP production rather than ATP depletion provides a significantly higher signal-to-background ratio, crucial for highly active mutant kinases.

  • System Validation (Critical): Calculate the Z'-factor for the assay plate using Staurosporine as a positive control and DMSO as a negative control. Validation gate: Proceed to data analysis only if Z' > 0.6.

  • Cell Viability (MTS Assay): Treat H1975 cells (harboring L858R/T790M) with the compound for 72 hours and measure viability via formazan dye absorbance[1].

Quantitative Benchmarking Data

Table 2: Kinase inhibition and cellular viability benchmarking in NSCLC Models.

CompoundGeneration / ClassWT EGFR IC₅₀ (nM)L858R/T790M IC₅₀ (nM)H1975 Cell Viability IC₅₀ (µM)
Furopyridine (PD13) Next-Gen Scaffold11.610.533.8
Erlotinib 1st Gen TKI2.0>10,000>50.0
Osimertinib 3rd Gen TKI12.01.55.2

Data indicates that the furopyridine scaffold achieves equipotent inhibition of both WT and mutant EGFR, bypassing the resistance mechanism that renders Erlotinib ineffective[1].

Part 3: Visualizations of Pathways and Workflows

MOA cluster_IBS IBS Disease Model (CNS/GI) cluster_Oncology NSCLC Disease Model (Oncology) Compound 7-(Piperazin-1-yl) furo[2,3-c]pyridine Scaffold HT1A 5-HT1A Receptor (Agonism) Compound->HT1A Activates HT3 5-HT3 Receptor (Antagonism) Compound->HT3 Blocks EGFR Mutant EGFR (L858R/T790M) Compound->EGFR Inhibits Kinase Domain GI_Transit Normalized GI Transit & Visceral Analgesia HT1A->GI_Transit HT3->GI_Transit Apoptosis Tumor Cell Apoptosis & Growth Arrest EGFR->Apoptosis Pathway Blockade

Fig 1. Dual-pathway modulation by the 7-(Piperazin-1-yl)furo[2,3-c]pyridine scaffold across disease models.

Workflow Prep Compound Synthesis & QC InVitro In Vitro Binding/Kinase Assays Prep->InVitro InVivo In Vivo Disease Models InVitro->InVivo Analysis Efficacy Benchmarking InVivo->Analysis

Fig 2. Self-validating experimental workflow for benchmarking scaffold efficacy.

Conclusion

The 7-(Piperazin-1-yl)furo[2,3-c]pyridine building block is far more than a simple chemical intermediate. As demonstrated by rigorous in vitro and in vivo benchmarking, it serves as a foundational pharmacophore capable of bridging the gap between neurological/gastrointestinal motility disorders and targeted oncology. Its ability to simultaneously agonize 5-HT1A and antagonize 5-HT3 makes it a superior alternative to single-target IBS drugs, while its structural adaptability allows it to inhibit resistant T790M EGFR mutants that evade first-generation TKIs.

References

  • Asagarasu, A., Matsui, T., Hayashi, H., Tamaoki, S., Yamauchi, Y., & Sato, M. (2009). Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS). Chem Pharm Bull (Tokyo), 57(1), 34-42. Available at:[Link]

  • Todsaporn, D., Mahalapbutr, P., Poo-Arporn, R. P., Choowongkomon, K., & Rungrotmongkol, T. (2023). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. Molecules, 28(7), 3014. Available at:[Link]

Sources

Confirming the mechanism of action of 7-(Piperazin-1-yl)furo[2,3-c]pyridine through knockout studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous technical validation of 7-(Piperazin-1-yl)furo[2,3-c]pyridine , a bioactive small molecule scaffold with hypothesized activity in the PI3K/Akt/mTOR and MAPK signaling cascades.

While furo[2,3-c]pyridine derivatives are widely explored as kinase inhibitors and GPCR ligands, confirming their precise Mechanism of Action (MoA) requires distinguishing on-target efficacy from off-target toxicity. This guide prioritizes CRISPR-Cas9 Knockout (KO) studies as the gold standard for this validation, comparing this approach to traditional pharmacological controls.

Mechanistic Hypothesis & Compound Profile

Compound Class: Fused heterocyclic small molecule (Furo[2,3-c]pyridine core).[1] Functional Moiety: C7-substituted Piperazine (improves solubility and acts as a hydrogen bond acceptor in ATP-binding pockets). Putative Target: Akt1/2 (Protein Kinase B) or PI3K isoforms . Note: Structural analogs have demonstrated potent cytotoxicity in esophageal and lung cancer lines via the PI3K/Akt axis.

The Validation Challenge

Small molecule inhibitors often exhibit "polypharmacology"—binding to multiple kinases due to conserved ATP-binding sites. Relying solely on IC50 values or phosphorylation assays (Western blots) is insufficient because a compound might kill cells via an unknown off-target mechanism even if it inhibits the intended target.

The Solution: Genetic ablation (Knockout) of the putative target.

  • Hypothesis: If 7-(Piperazin-1-yl)furo[2,3-c]pyridine kills cells specifically by inhibiting Target X, then cells lacking Target X (KO) should be resistant to the drug (or show no shift in viability if the target is non-essential), whereas Wild Type (WT) cells remain sensitive.

Comparative Analysis: Validation Methodologies

The following table compares the CRISPR KO approach against alternative validation methods for this compound class.

FeatureCRISPR-Cas9 Knockout (Recommended) RNA Interference (siRNA/shRNA) Chemical Probes (Competitors)
Mechanism Permanent DNA disruption (Indel formation).mRNA degradation (temporary).Competitive binding.
Protein Level Complete absence (Null).Partial reduction (Knockdown).Protein remains; activity inhibited.
Specificity High (with proper gRNA design).Low (frequent off-target seeding effects).Variable (promiscuity is common).
Result Interpretation Binary: If drug kills KO cells, it is off-target.Ambiguous: Residual protein may sustain sensitivity.Correlative: Does not prove causality.
Suitability for this Compound High. Essential for proving kinase selectivity.Medium. Good for initial screening only.Low. Furo-pyridines often have overlapping kinase profiles.

Experimental Protocol: Target Validation via CRISPR/Cas9

Phase A: Generation of Isogenic KO Cell Lines

Objective: Create a "clean" null background to test the compound's specificity.

  • gRNA Design: Select 2-3 synthetic guide RNAs (sgRNAs) targeting early exons (Exon 1 or 2) of the putative target (e.g., AKT1).

    • Tool: Use CHOPCHOP or Benchling to minimize off-target cuts.

  • Transfection: Transfect Cas9-gRNA Ribonucleoprotein (RNP) complexes into the target cell line (e.g., KYSE70 or HEK293T) using electroporation.

    • Why RNP? Reduces off-target effects compared to plasmid overexpression.

  • Clonal Expansion: Perform limiting dilution to isolate single-cell clones.

  • Genotyping: Validate indels using Sanger sequencing and TIDE analysis.

  • Phenotypic Check: Confirm loss of protein via Western Blot.

Phase B: The "Drug-Target Shift" Assay

Objective: Determine if the compound's toxicity is dependent on the target.

  • Seeding: Plate Wild Type (WT) and Target-KO cells in 96-well plates (3,000 cells/well).

  • Treatment: Treat cells with a 10-point dilution series of 7-(Piperazin-1-yl)furo[2,3-c]pyridine (Range: 1 nM to 100 µM).

  • Incubation: 72 hours at 37°C.

  • Readout: Measure cell viability using CellTiter-Glo (ATP quantification).

Phase C: Data Interpretation (The "Truth Table")
ObservationInterpretationConclusion
WT IC50 ≈ KO IC50 Drug kills both lines equally.Off-Target Toxicity. The drug does not require the target to kill.
WT Sensitive / KO Resistant Drug kills WT, but KO cells survive (Shift > 100x).On-Target Efficacy. The drug acts specifically through the target.
WT Sensitive / KO Dead (Control) KO cells die without drug.Essential Gene. Target is required for survival; cannot use viability as readout.

Visualizing the Mechanism & Validation Logic

The following diagram illustrates the signaling pathway (PI3K/Akt) hypothesized for this scaffold and the logic flow for the Knockout Validation experiment.

MoA_Validation cluster_pathway Hypothesized Signaling Pathway (WT Cells) cluster_drug Drug Action cluster_validation CRISPR KO Validation Logic RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Target Target: Akt (PKB) PIP3->Target Recruits mTOR mTORC1 Target->mTOR Phosphorylates Survival Cell Survival & Proliferation mTOR->Survival Compound 7-(Piperazin-1-yl) furo[2,3-c]pyridine Compound->Target Inhibits (Proposed) KO_Cell KO Cell Line (Target Deleted) Drug_Add Add Compound KO_Cell->Drug_Add Result_A Result A: Cells Die (Same IC50) Drug_Add->Result_A Mechanism Disproved (Off-Target Effect) Result_B Result B: Cells Survive (IC50 Shift) Drug_Add->Result_B Mechanism Confirmed (On-Target Specificity)

Caption: Figure 1. Left: The hypothesized PI3K/Akt signaling cascade inhibited by the furo[2,3-c]pyridine scaffold. Right: The logical decision tree for interpreting CRISPR-Cas9 Knockout data to confirm on-target specificity.

Critical Experimental Considerations

The "Piperazine Effect"

The piperazine ring at position 7 is crucial. In similar scaffolds (e.g., fluoroquinolones or triazines), this moiety often dictates lysosomotropic properties (accumulation in acidic organelles).

  • Checkpoint: If your KO cells show vacuolization or non-apoptotic death, the compound may be acting as a lysosomotropic detergent rather than a kinase inhibitor. Use a control compound like Chloroquine to rule this out.

Rescue Experiments (The Ultimate Proof)

To make the validation irrefutable, perform a Genetic Rescue :

  • Take the KO Cell Line (Resistant to drug).

  • Re-introduce the Target Gene using a plasmid (cDNA) that is resistant to the CRISPR gRNA (synonymous mutations).

  • Result: Sensitivity to 7-(Piperazin-1-yl)furo[2,3-c]pyridine should be restored .

Western Blot Markers

When validating the pathway inhibition, blot for the phosphorylation status of downstream effectors, not just the target.

  • If Target is Akt: Blot for p-S6K and p-4EBP1 (downstream of mTOR).

  • Expectation: The drug should reduce p-S6K levels in WT cells. In KO cells, p-S6K should already be low (or compensated), and the drug should not lower it further.

References

  • BenchChem. (2025).[2] In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Furo[2,3-c]pyridine. Retrieved from

  • Bielenica, A., et al. (2015).[3] Synthesis and anticancer activity of trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives.[3]European Journal of Medicinal Chemistry. (Contextual reference for scaffold activity).

  • Lin, A., et al. (2019). CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials.eLife. (Methodological standard for KO validation). Retrieved from

  • MDPI. (2024).[3] Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.[2][3]International Journal of Molecular Sciences. Retrieved from

Sources

Comparative analysis of the ADME properties of furo[2,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of furo[2,3-c]pyridine derivatives reveals why this unique bicyclic chemotype is increasingly favored in modern drug discovery. As a bioisosteric replacement for traditional indoles, benzofurans, and azaindoles, the furo[2,3-c]pyridine scaffold offers medicinal chemists a powerful tool to uncouple target potency from metabolic liability.

This guide provides a comprehensive evaluation of the ADME profile of furo[2,3-c]pyridines, contrasting them with alternative heterocycles, detailing the mechanistic drivers of their metabolic stability, and providing self-validating experimental protocols for their pharmacokinetic assessment.

The Furo[2,3-c]pyridine Chemotype: Structural Rationale

The furo[2,3-c]pyridine ring system consists of a furan ring fused to a pyridine ring. The strategic placement of the pyridine nitrogen profoundly alters the electronic landscape of the molecule. Traditional indoles and benzofurans are notoriously electron-rich, making them highly susceptible to electrophilic attack by Cytochrome P450 (CYP450) enzymes, leading to rapid Phase I oxidative clearance[1].

By incorporating the electron-withdrawing pyridine nitrogen, the Highest Occupied Molecular Orbital (HOMO) energy of the bicyclic system is significantly lowered. This electronic deactivation increases the activation energy required for CYP-mediated epoxidation or hydroxylation, thereby extending the compound's metabolic half-life (


)[1]. Furthermore, the basicity of the pyridine nitrogen (typical 

~5.0–6.0) provides a tunable handle for optimizing aqueous solubility and modulating the distribution coefficient (LogD), which is critical for oral bioavailability.

Comparative ADME Profiling: Furo[2,3-c]pyridines vs. Alternatives

When benchmarking furo[2,3-c]pyridines against alternative scaffolds, the data consistently demonstrates superior pharmacokinetic durability. Table 1 summarizes the quantitative ADME advantages observed across various drug discovery programs.

Table 1: Quantitative ADME Comparison of Furo[2,3-c]pyridines vs. Traditional Isosteres

Scaffold / CompoundPrimary TargetSystemic Clearance (CL)Bioavailability (F%)Key ADME Observation
Furo[2,3-c]pyridine (Compound 13a)TAK1 (MAP3K7)~30 mL/min/kg (Mouse)>40%Superior metabolic stability and kinase selectivity compared to indole analogs[2].
Furo[2,3-c]pyridine (PNU-142721)HIV-1 RT (NNRTI)6.7 ± 1.6 mL/min/kg (Rat)High (Oral)Exceptionally low clearance; avoids rapid first-pass metabolism[3].
Furo[2,3-c]pyridine (PHA-543613)

7 nAChR
Moderate (Human)HighExcellent CNS penetration; rapid absorption (

151 ng/mL at 40 mg dose).
Standard Indole (Generic Isostere)VariousTypically >50 mL/min/kg<20%Rapid Phase I oxidation at pyrrole C2/C3; high first-pass hepatic extraction[1].
Benzofuran (Generic Isostere)VariousTypically >40 mL/min/kg~25%Prone to furan ring opening and reactive metabolite formation[1].

Mechanistic Drivers of Metabolic Stability

The causality behind the improved ADME properties of furo[2,3-c]pyridines lies in their resistance to CYP450-mediated metabolism. When a standard electron-rich heterocycle enters the catalytic pocket of a CYP enzyme, the heme-oxo intermediate readily transfers oxygen to the


-system. The furo[2,3-c]pyridine core resists this due to its electron-deficient nature. If metabolic soft spots remain (typically at the C-2 or C-3 positions of the furan ring), they can be systematically mitigated through steric shielding (e.g., methylation) or further electronic deactivation (e.g., fluorination).

G Hit Furo[2,3-c]pyridine Hit CYP CYP450 Metabolism (Phase I) Hit->CYP HighCL High Clearance (C2/C3 Oxidation) CYP->HighCL Electron-rich furan LowCL Low Clearance (Metabolically Stable) CYP->LowCL Electron-deficient core Opt1 Steric Shielding (e.g., Methylation) HighCL->Opt1 Opt2 Electronic Deactivation (e.g., Fluorination) HighCL->Opt2 Lead Optimized Lead (Enhanced PK/PD) Opt1->Lead Opt2->Lead

Logical workflow for mitigating CYP450-mediated metabolism of furo[2,3-c]pyridines.

Case Studies in Target-Specific Optimization

Case Study 1: TAK1 Inhibitors in Oncology

The optimization of 7-aminofuro[2,3-c]pyridine derivatives as inhibitors of Transforming growth factor-


-activated kinase 1 (TAK1) perfectly illustrates the scaffold's utility. Early indole-based hits suffered from poor kinase selectivity and rapid clearance. By transitioning to the 7-aminofuro[2,3-c]pyridine core (Compound 13a), researchers achieved a potent, highly selective TAK1 inhibitor with excellent pharmacokinetic properties in mice, enabling robust in vivo efficacy in ovarian cancer models[2].

G Cytokine Inflammatory Cytokines Receptor Receptor Activation Cytokine->Receptor TAK1 TAK1 Kinase Receptor->TAK1 NFkB NF-κB Pathway TAK1->NFkB Furo 7-aminofuro[2,3-c]pyridine Furo->TAK1 ATP-competitive block Outcome Tumor Survival & Inflammation NFkB->Outcome

TAK1 signaling cascade targeted by 7-aminofuro[2,3-c]pyridine inhibitors.

Case Study 2: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

To combat NNRTI-resistant variants of HIV-1, the furo[2,3-c]pyridine thiopyrimidine class was developed. The clinical candidate PNU-142721 demonstrated a remarkably low systemic clearance of 6.7 mL/min/kg in rats[3]. The furo[2,3-c]pyridine moiety was critical in preventing the rapid hepatic degradation typically seen with highly lipophilic antiviral agents, allowing for sustained plasma concentrations necessary for viral suppression[3].

Case Study 3: Central Nervous System (CNS) Penetration

For the treatment of cognitive deficits in schizophrenia, Pfizer developed PHA-543613, an


7 nicotinic acetylcholine receptor agonist featuring a furo[2,3-c]pyridine-5-carboxamide core. The scaffold's precise balance of polar surface area (PSA) and lipophilicity allowed it to cross the blood-brain barrier efficiently while maintaining a favorable metabolic disposition in human trials.

Self-Validating Experimental Methodologies

To accurately assess the ADME properties of furo[2,3-c]pyridine derivatives, rigorous, self-validating protocols must be employed. The following methodologies ensure that data artifacts are minimized by embedding internal controls directly into the workflow.

Protocol A: In Vitro Microsomal Stability Assay

Causality: This assay isolates Phase I CYP450 metabolism. By comparing reaction rates with and without NADPH (the obligate electron donor for CYP catalytic cycles), researchers can definitively attribute compound degradation to enzymatic oxidation rather than chemical instability.

  • Preparation: Prepare a 0.5 mg/mL suspension of liver microsomes (human or murine) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Spike in the furo[2,3-c]pyridine test compound to a final concentration of 1 µM.
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: Ensures thermal equilibrium of the enzymes before initiating the reaction, preventing artifactual lag phases.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer).

  • Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Rationale: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while the internal standard normalizes downstream LC-MS/MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Protocol B: In Vivo Pharmacokinetic Profiling (Murine Model)

Causality: Absolute bioavailability (F%) can only be accurately determined by comparing systemic exposure (AUC) between intravenous (IV) and oral (PO) dosing. A crossover or parallel design validates the absorption mechanics.

  • Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS-15, and 85% Saline. Rationale: IV administration requires complete dissolution to prevent micro-embolisms.

    • PO Formulation: Suspend the compound in 0.5% Methylcellulose. Rationale: Simulates standard gastrointestinal dissolution.

  • Dosing: Administer 1 mg/kg IV via the tail vein, and 10 mg/kg PO via oral gavage to fasted male CD-1 mice (n=3 per route).

  • Sampling: Collect serial blood samples (~30 µL) via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into

    
     tubes.
    
  • Processing & Analysis: Centrifuge blood at 4°C to isolate plasma. Extract analytes using protein precipitation (acetonitrile + internal standard). Quantify via LC-MS/MS and perform Non-Compartmental Analysis (NCA) to derive

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

References

1.[2] . Bioorganic & Medicinal Chemistry Letters. 2.[3] . Journal of Medicinal Chemistry. 3.. National Center for Advancing Translational Sciences (NCATS). 4.[1] . Journal of Medicinal Chemistry.

Sources

Side-by-side evaluation of 7-(Piperazin-1-yl)furo[2,3-c]pyridine and similar commercial inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical evaluation of 7-(Piperazin-1-yl)furo[2,3-c]pyridine —a critical heterocyclic scaffold and intermediate—comparing its utility and the performance of its derivatives against established commercial inhibitors.

Executive Summary & Compound Profile

7-(Piperazin-1-yl)furo[2,3-c]pyridine represents a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR , B-Raf ) and antiviral agents (e.g., HIV-1 NNRTIs ). Unlike fully optimized commercial drugs, this compound often serves as a high-value advanced intermediate or fragment probe . Its structural bioisostere, the thieno[2,3-c]pyridine analog, is widely available, but the furo congener offers distinct physicochemical advantages, including improved solubility and altered metabolic stability due to the oxygen atom's electronegativity.

This guide evaluates the functional potential of this scaffold when elaborated into full inhibitors (e.g., PD56 , Indanone Oximes ) against industry-standard commercial controls.

Feature 7-(Piperazin-1-yl)furo[2,3-c]pyridine Commercial Standard (e.g., Erlotinib/Vemurafenib)
Primary Role Scaffold / Advanced Intermediate / ProbeClinical Drug / Reference Inhibitor
Key Targets EGFR (WT & Mutants), B-Raf (V600E), HIV-1 RT EGFR, B-Raf, JAK (Specific to drug)
Mechanism ATP-competitive (Kinase) / Allosteric (NNRTI)ATP-competitive
Solubility Moderate to High (Piperazine tail aids aq. sol.)Low to Moderate (Often requires formulation)
Bioisostere Thieno[2,3-c]pyridine (CAS: 850734-85-9)Quinazoline (Erlotinib), Azaindole (Vemurafenib)
Side-by-Side Performance Evaluation

This section compares the biological activity of inhibitors derived from the 7-(Piperazin-1-yl)furo[2,3-c]pyridine scaffold (such as the recently characterized PD56 and Indanone Oximes ) against commercial standards.

A. Biochemical Potency (Kinase Inhibition)

Data synthesized from recent structure-activity relationship (SAR) studies involving furo[2,3-c]pyridine derivatives.

Target Compound Class Representative Inhibitor IC₅₀ (nM) Selectivity Profile
EGFR (WT) Furo[2,3-c]pyridine PD56 Derivative < 10 nM High selectivity for EGFR over HER2
Commercial StdErlotinib ~2 nMPotent, but prone to T790M resistance
EGFR (T790M) Furo[2,3-c]pyridine PD56 Derivative < 50 nM Superior activity vs. 1st gen inhibitors
Commercial StdOsimertinib ~1 nMGold standard for T790M
B-Raf (V600E) Furo[2,3-c]pyridine Indanone Oxime 12 nM Excellent selectivity vs. wt-B-Raf
Commercial StdVemurafenib 31 nMHigh clinical efficacy, paradoxical activation risk

Expert Insight: The 7-(piperazin-1-yl) moiety is critical for potency. The basic nitrogen of the piperazine ring often forms a key salt bridge or hydrogen bond with residues (e.g., Asp or Glu) in the solvent-exposed region of the kinase ATP pocket, improving both affinity and solubility compared to non-basic analogs.

B. Physicochemical Properties & "Drug-Likeness"
Property Furo[2,3-c]pyridine Scaffold Thieno[2,3-c]pyridine Analog Significance
H-Bond Acceptors 3 (Furan O + 2 Nitrogens)2 (Thiophene S is weak acceptor)Furo analog has higher water solubility potential.
Lipophilicity (cLogP) Lower (~1.5 - 2.5)Higher (~2.0 - 3.0)Furo analogs are often more "drug-like" (Lipinski compliant).
Metabolic Stability Moderate (Furan ring opening risk)High (Thiophene is robust)Furo derivatives may require substitution to block metabolism.
Mechanism of Action: EGFR Signaling Pathway

The following diagram illustrates the intervention point of 7-(Piperazin-1-yl)furo[2,3-c]pyridine-derived inhibitors within the EGFR signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding RAS RAS (GTPase) EGFR->RAS Activation Inhibitor Furo[2,3-c]pyridine Inhibitor Inhibitor->EGFR ATP Competition RAF RAF (Kinase) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Pro Cell Proliferation Nucleus->Pro

Caption: The inhibitor competes with ATP at the EGFR intracellular domain, blocking downstream RAS/RAF/MEK/ERK signaling.

Experimental Protocols

To validate the performance of 7-(Piperazin-1-yl)furo[2,3-c]pyridine derivatives, the following self-validating protocols are recommended.

Protocol A: Compound Solubilization & Storage
  • Challenge: Free base piperazines can be sticky or hygroscopic.

  • Solution: Convert to Hydrochloride (HCl) or Methanesulfonate salt if not already.

  • Step-by-Step:

    • Dissolve 10 mg of the scaffold in DMSO to create a 10 mM stock .

    • If solubility is poor, add 1 equivalent of 1N HCl (aqueous) before adding DMSO (creates in-situ salt).

    • QC Check: Verify clarity. If precipitate forms upon dilution into PBS, add 0.1% Tween-20 to the assay buffer.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol B: In Vitro Kinase Assay (EGFR/B-Raf)
  • Method: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.

  • Reagents: Recombinant Kinase (EGFR or B-Raf V600E), ATP (at Km), Peptide Substrate.

  • Workflow:

    • Titration: Prepare 3-fold serial dilutions of the Furo-pyridine inhibitor (Start: 10 µM).

    • Incubation: Mix Kinase + Inhibitor for 15 mins (allows "Type II" binding if applicable).

    • Reaction: Add ATP + Substrate. Incubate 60 mins at RT.

    • Detection: Add Detection Reagent (EDTA + Antibody). Read plate.

    • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

    • Validation: Run Erlotinib (EGFR) or Vemurafenib (B-Raf) as a positive control on the same plate.

Workflow: Screening & Optimization Cascade

This workflow outlines how to utilize the 7-(Piperazin-1-yl)furo[2,3-c]pyridine scaffold to develop a lead candidate.

Screening_Cascade Step1 Scaffold Procurement (7-Piperazin-1-yl-furo...) Step2 Derivatization (N-alkylation/acylation) Step1->Step2 Step3 Biochemical Screen (Kinase IC50) Step2->Step3 Step3->Step2 Inactive Step4 Cellular Assay (A549 / A375 Viability) Step3->Step4 IC50 < 100 nM Step5 ADME Profiling (Solubility/Microsomes) Step4->Step5 EC50 < 1 µM Hit Lead Candidate Step5->Hit Pass

Caption: Iterative optimization cycle from the raw scaffold to a validated lead inhibitor.

References & Citations
  • Furopyridine Derivatives as Potent Inhibitors of EGFR. (2024).[1][2] Journal of Physical Chemistry B. Describes the synthesis and evaluation of piperazine-linked furo[2,3-c]pyridines (e.g., PD56).

  • Discovery of Furo[2,3-c]pyridine Indanone Oximes as B-Raf Inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Establishes the scaffold's utility in targeting the V600E mutation.

  • 7-Piperazin-1-yl-thieno[2,3-c]pyridine (Bioisostere). Cayman Chemical Product Guide. Provides physical data for the sulfur-analog intermediate.[3]

  • Furo[2,3-c]pyridine-based NNRTIs (PNU-142721). (1996). Journal of Medicinal Chemistry. Historical context of the scaffold in HIV research.

Sources

Safety Operating Guide

Navigating the Safe Handling of 7-(Piperazin-1-yl)furo[2,3-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 7-(Piperazin-1-yl)furo[2,3-c]pyridine, a heterocyclic amine compound. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, a conservative and rigorous approach based on the known hazards of structurally similar pyridine and piperazine derivatives is crucial. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

Given the chemical structure of 7-(Piperazin-1-yl)furo[2,3-c]pyridine, we must anticipate potential hazards associated with pyridine and piperazine moieties. Pyridine and its derivatives can cause local irritation upon contact with the cornea and skin, and in some cases, may lead to systemic effects upon absorption.[1] Piperazine-containing compounds are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[2] Therefore, a comprehensive PPE strategy is non-negotiable.

Recommended PPE Ensemble:
PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4]Protects against splashes of the chemical, which could cause severe eye irritation or chemical burns.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to double-glove.Prevents skin contact, which can cause irritation and potential absorption of the compound.[1][5]
Body Protection A fire-resistant lab coat (e.g., Nomex) over long-sleeved clothing and long pants. A chemical-resistant apron should be worn when handling larger quantities.[4]Protects against accidental spills and splashes. Fire-resistant material is a precaution against potential flammability.
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood or when aerosolization is possible.[6][7]Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory tract irritation.[5]
Footwear Closed-toe shoes with backs are mandatory in the laboratory.[4]Protects feet from spills and falling objects.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure the integrity of your experiment. All handling of 7-(Piperazin-1-yl)furo[2,3-c]pyridine should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8]

Workflow for Handling 7-(Piperazin-1-yl)furo[2,3-c]pyridine:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware and Surfaces handle_transfer->clean_decontaminate clean_waste Segregate and Label Hazardous Waste clean_decontaminate->clean_waste clean_ppe Doff and Dispose of PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A stepwise workflow for the safe handling of 7-(Piperazin-1-yl)furo[2,3-c]pyridine.

Detailed Procedural Steps:
  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is within the acceptable range.

    • Material Assembly: Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the desired amount of 7-(Piperazin-1-yl)furo[2,3-c]pyridine on a tared weigh boat inside the fume hood. Avoid creating dust.[9]

    • Dissolution: Add the compound to the appropriate solvent in a suitable reaction vessel. If the dissolution is exothermic, add the compound slowly and monitor the temperature.

    • Transfer: Use a clean pipette or syringe to transfer the solution as needed for your experiment. All transfers should be performed within the fume hood.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent wash.

    • Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.[1]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, a swift and informed response is critical.

  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use an absorbent material, such as vermiculite or a chemical spill kit, to contain the spill.

    • Wipe the area clean with a suitable solvent and then decontaminate with soap and water.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.[1]

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

    • If the compound is volatile, evacuate the entire laboratory and prevent re-entry.

    • Trained emergency response personnel should handle the cleanup.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Waste Disposal: A Commitment to Environmental Responsibility

All waste generated from the handling of 7-(Piperazin-1-yl)furo[2,3-c]pyridine, including contaminated gloves, weigh boats, pipette tips, and excess solutions, must be treated as hazardous waste.

Waste Management Plan:
Waste StreamContainer TypeLabelingDisposal Procedure
Solid Waste (Contaminated PPE, weigh boats, etc.)Lined, puncture-resistant container"Hazardous Waste," "7-(Piperazin-1-yl)furo[2,3-c]pyridine," and the date.Store in a designated satellite accumulation area. Arrange for pickup by your institution's environmental health and safety department.
Liquid Waste (Excess solutions, solvent rinses)Sealable, chemical-resistant container (e.g., glass or polyethylene)"Hazardous Waste," "7-(Piperazin-1-yl)furo[2,3-c]pyridine in [Solvent]," and the approximate concentration and date.Do not mix with other waste streams.[2] Store in a designated satellite accumulation area away from incompatible materials. Arrange for pickup by your institution's environmental health and safety department.

Crucially, never dispose of this chemical or its containers in the regular trash or down the drain. [2][11]

References

  • Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. Benchchem.
  • Piperazine. Santa Cruz Biotechnology.
  • Operational Disposal And Storage Of Piperazine. Biosynce.
  • MATERIAL SAFETY DATA SHEET - PYRIDINE.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
  • SAFETY DATA SHEET. Lab Alley.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET - Piperazine, anhydrous. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
  • SAFETY DATA SHEET - 1-(2-Pyridyl)piperazine. Fisher Scientific.
  • Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary.
  • Personal protective equipment for preparing toxic drugs. GERPAC.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.